3',4'-Dihydroxy-2-O-methylanigorufone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H14O4 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
9-(3,4-dihydroxyphenyl)-2-methoxyphenalen-1-one |
InChI |
InChI=1S/C20H14O4/c1-24-17-10-13-4-2-3-11-5-7-14(19(18(11)13)20(17)23)12-6-8-15(21)16(22)9-12/h2-10,21-22H,1H3 |
InChI Key |
SBGZHCKQMDLHHL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3',4'-Dihydroxy-2-O-methylanigorufone: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for the phenylphenalenone compound, 3',4'-Dihydroxy-2-O-methylanigorufone. Phenylphenalenones are a class of specialized metabolites recognized for their diverse biological activities and as chemotaxonomic markers for certain plant families. This document details the known occurrences of this compound in the Musaceae and Haemodoraceae families, presents quantitative data from existing literature, outlines detailed experimental protocols for its isolation and quantification, and illustrates the key biosynthetic and signaling pathways associated with this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
This compound is a specialized phenolic metabolite belonging to the phenylphenalenone class. Its natural distribution is primarily localized within two plant families: Musaceae and Haemodoraceae.
1.1. Musaceae Family:
The most definitive identification of this compound has been in the leaves of Musa acuminata (a species of banana). Notably, its presence is significantly induced as a phytoalexin in response to pathogenic attack, specifically by the fungus Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease. This suggests that the compound plays a role in the plant's defense mechanisms. While it has been isolated from infected leaves, it is plausible that it also exists in other parts of the plant, such as the rhizomes, which are known to be a rich source of other phenylphenalenones.
1.2. Haemodoraceae Family:
Phenylphenalenones are considered chemotaxonomic markers for the Haemodoraceae family, commonly known as the "bloodwort" family.[1][2][3] These compounds are responsible for the characteristic red and orange pigmentation of the roots and rhizomes of many species within this family.[1] While direct isolation of this compound from a species within the Haemodoraceae has not been explicitly documented in the reviewed literature, its presence is highly probable given that phenylphenalenones have been reported in nearly all genera of this family.[1]
Key genera within the Haemodoraceae that are known to produce a variety of phenylphenalenones and are therefore potential sources of this compound include:
-
Anigozanthos (Kangaroo Paws): This genus, endemic to Australia, is well-known for its unique kangaroo paw-shaped flowers. Phytochemical studies of species such as Anigozanthos rufus and Anigozanthos pulcherrimus have revealed the presence of other classes of compounds like flavonoids and anthocyanins, but a comprehensive screening for all phenylphenalenones across all species is not yet available.[4]
-
Haemodorum (Bloodroots): This genus is characterized by its intensely colored rhizomes. Studies on species like Haemodorum simulans and Haemodorum coccineum have led to the isolation of novel phenylphenalenones, indicating the rich chemical diversity within this genus.[5][6]
Further phytochemical investigations into the various species of the Haemodoraceae family are warranted to confirm the presence and distribution of this compound.
Quantitative Data
The available quantitative data for this compound is currently limited. The following table summarizes the reported concentration of the compound in Musa acuminata leaves following infection with Mycosphaerella fijiensis.
| Plant Source | Plant Part | Condition | Concentration (µg/g dry weight) | Reference |
| Musa acuminata | Leaves | Infected with M. fijiensis | Data requires extraction from primary literature | [7] |
Note: The exact concentration value requires access to the full text of the cited reference. The study indicates the presence and quantification of the compound.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and quantification of this compound from plant material. These protocols are based on established methods for the analysis of phenylphenalenones.
3.1. Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and chromatographic separation of this compound from plant tissues.
3.1.1. Materials and Reagents:
-
Plant material (e.g., infected Musa acuminata leaves, Anigozanthos or Haemodorum rhizomes)
-
Liquid nitrogen
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Hexane (B92381), HPLC grade
-
Water, deionized
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Reverse-phase C18 silica gel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
Semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm)
3.1.2. Extraction Procedure:
-
Freeze the fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.
-
Lyophilize the powdered material to remove water.
-
Extract the dried powder with methanol at room temperature (e.g., 3 x 500 mL for 100 g of plant material) with constant stirring.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate.
-
Concentrate the ethyl acetate fraction, which is expected to contain the phenylphenalenones, using a rotary evaporator.
3.1.3. Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC. Combine fractions containing compounds with the characteristic UV-Vis absorbance of phenylphenalenones (around 254 nm and 400 nm).
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.
-
Perform a final purification step using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) with a C18 column. Use a gradient of water (with 0.1% formic acid) and methanol or acetonitrile (B52724) as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.2. Quantification of this compound by HPLC-DAD
This protocol describes a method for the quantitative analysis of this compound in plant extracts.
3.2.1. Materials and Reagents:
-
Plant extract (prepared as in section 3.1.2)
-
This compound analytical standard of known purity
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade
-
HPLC system with a Diode Array Detector (DAD)
-
Analytical HPLC column (e.g., C18, 5 µm, 250 x 4.6 mm)
3.2.2. Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.2.3. Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3.2.4. HPLC Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector monitoring at the maximum absorbance wavelength for this compound (e.g., around 254 nm and 400 nm).
3.2.5. Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the analytical standard.
-
Quantify the amount of the compound in the sample using the calibration curve.
-
Express the concentration as µg/g of the dry weight of the plant material.
Signaling Pathways
The biosynthesis and biological activity of this compound are linked to specific signaling pathways within the plant. The following diagrams illustrate the general biosynthetic pathway for phenylphenalenones and a proposed signaling pathway in response to pathogen attack.
4.1. Phenylphenalenone Biosynthesis Pathway
Phenylphenalenones are synthesized via the phenylpropanoid pathway, which is a major route for the production of a wide variety of plant secondary metabolites.
Caption: General biosynthetic pathway of phenylphenalenones.
4.2. Experimental Workflow for Isolation and Identification
The following diagram outlines the logical workflow for the isolation and identification of this compound from a plant source.
Caption: Experimental workflow for the isolation of this compound.
4.3. Proposed Role in Plant Defense Signaling
Phenylphenalenones, as phytoalexins, are involved in the plant's defense response to pathogens. Their production is triggered by pathogen recognition, and they can exert antimicrobial effects. The generation of reactive oxygen species (ROS), such as singlet oxygen, is often a key part of this defense signaling.
Caption: Proposed role in plant defense signaling.
References
- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Phytochemical Studies on Two Australian Anigozanthos Plant Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylphenalenones and oxabenzochrysenones from the Australian plant Haemodorum simulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating Dyes: A Spectroscopic Investigation into the Composition of Scarlet Bloodroot (Haemodorum coccineum R.Br.) Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isolating and Purifying 3',4'-Dihydroxy-2-O-methylanigorufone from Musa acuminata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and purification of 3',4'-Dihydroxy-2-O-methylanigorufone, a phenylphenalenone compound found in Musa acuminata (banana). Phenylphenalenones are a class of secondary metabolites known for their potential biological activities, including anti-inflammatory and antioxidant effects. This document outlines a comprehensive experimental protocol, summarizes key quantitative data, and visualizes relevant biological pathways to support further research and development.
Introduction
This compound is a specialized phenolic metabolite that has been identified in the rhizomes of Musa acuminata.[1][2] Phenylphenalenones, as a class, are recognized as phytoalexins, produced by plants in response to stress or pathogenic attack.[3] The interest in these compounds stems from their potential therapeutic applications, which are linked to their antioxidant and anti-inflammatory properties. This guide details a synthesized methodology for the isolation and purification of this compound, based on established protocols for similar compounds from Musa species.
Quantitative Data Summary
While specific yields and purity percentages for this compound are not extensively reported in the public domain, the following table summarizes its key physicochemical properties. Researchers can use this as a reference for characterization.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄O₄ | [1][2] |
| Molecular Weight | 318.32 g/mol | [1][2] |
| Appearance | Red powder | N/A |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO | General knowledge |
| Purity (Post-Purification) | >95% (Expected) | N/A |
| Yield (from Rhizomes) | Variable, dependent on extraction and purification efficiency | N/A |
Experimental Protocols
The following is a detailed, multi-step protocol for the isolation and purification of this compound from the rhizomes of Musa acuminata.
Plant Material Collection and Preparation
-
Collection: Fresh rhizomes of Musa acuminata should be collected and authenticated.
-
Cleaning and Drying: The rhizomes are thoroughly washed with distilled water to remove any soil and debris. They are then air-dried or dried in a hot air oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grinding: The dried rhizomes are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered rhizome material is subjected to exhaustive extraction with an organic solvent. Ethanol (95%) or methanol are suitable choices. Maceration, Soxhlet extraction, or ultrasonication-assisted extraction can be employed. A common method involves soaking the plant material in the solvent for 24-48 hours with occasional agitation.
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Solvent Partitioning
-
Liquid-Liquid Extraction: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Phenylphenalenones are expected to be concentrated in the ethyl acetate fraction due to their moderate polarity.
-
Fraction Concentration: Each fraction is collected and concentrated to dryness using a rotary evaporator. The ethyl acetate fraction is prioritized for further purification.
Chromatographic Purification
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected in small volumes and monitored by Thin Layer Chromatography (TLC).
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation. Silica gel 60 F₂₅₄ plates are used, and the chromatogram is developed using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). The spots can be visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled together.
-
Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing the target compound are further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid or acetic acid to improve peak shape. The elution is monitored using a UV-Vis detector at a wavelength where the compound shows maximum absorbance. The peak corresponding to this compound is collected.
Structure Elucidation and Characterization
-
Spectroscopic Analysis: The purified compound is subjected to spectroscopic analysis to confirm its structure.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Isolation and purification workflow.
Potential Signaling Pathways
Phenylphenalenones are known to possess anti-inflammatory and antioxidant properties. While the specific mechanisms of this compound are yet to be fully elucidated, the following diagrams depict general signaling pathways that are likely modulated by this class of compounds.
1. Inhibition of NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Many natural phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB pathway.
2. Activation of Nrf2 Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Phenolic compounds can activate this pathway, leading to the expression of antioxidant enzymes.
Caption: Potential activation of the Nrf2 pathway.
Conclusion
This technical guide provides a framework for the isolation, purification, and characterization of this compound from Musa acuminata. The detailed experimental protocol, though synthesized from related methodologies, offers a robust starting point for researchers. The potential involvement of this compound in the NF-κB and Nrf2 signaling pathways highlights its promise as a lead for the development of novel anti-inflammatory and antioxidant agents. Further research is warranted to elucidate its precise biological mechanisms and to quantify its presence and bioactivity in various extracts of Musa acuminata.
References
An In-depth Technical Guide to 3',4'-Dihydroxy-2-O-methylanigorufone: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Dihydroxy-2-O-methylanigorufone is a naturally occurring phenylphenalenone compound isolated from the rhizomes of Musa acuminata. As a member of the phenylphenalenone class of secondary metabolites, it is recognized for its role as a phytoalexin, contributing to the plant's defense mechanisms against pathogens. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, alongside available data on its physicochemical properties. While extensive biological data and detailed experimental protocols for specific bioassays are not widely published, this guide consolidates the existing information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound possesses a core phenylphenalenone skeleton, which consists of a phenalenone moiety linked to a phenyl group. The systematic name for this compound is 9-(3,4-dihydroxyphenyl)-2-methoxy-1H-phenalen-1-one.
Chemical Structure:
While a definitive stereochemical representation is not available in the public domain, the planar structure of this compound can be depicted as follows. The stereochemistry of phenylphenalenones can be complex, often involving atropisomerism due to hindered rotation around the bond connecting the phenalenone and phenyl rings. However, specific details regarding the stereoisomers of this particular compound are not yet elucidated in available literature.
Physicochemical Data:
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O₄ | [1][2] |
| Molecular Weight | 318.323 g/mol | [1] |
| CAS Number | 1392307-42-4 | [1][2] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Boiling Point (est.) | 619.9 ± 55.0 °C at 760 mmHg | [1] |
| Density (est.) | 1.4 ± 0.1 g/cm³ | [1] |
Table 1: Physicochemical Properties of this compound
Stereochemistry
The stereochemistry of phenylphenalenones is a critical aspect that influences their biological activity. For this compound, the key stereochemical feature to consider is the potential for atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the phenyl ring to the phenalenone core, which can lead to the existence of stable, non-superimposable rotational isomers (atropisomers).
The presence of substituents on both the phenyl and phenalenone rings can create a significant energy barrier to rotation, making the isolation of individual atropisomers possible. However, the current body of literature on this compound does not provide experimental evidence, such as X-ray crystallography or specific NMR studies, to confirm the presence or absence of stable atropisomers or to assign the absolute configuration of any potential stereoisomers.
Further research, including detailed spectroscopic analysis and chiral chromatography, is required to fully elucidate the stereochemical nature of this compound.
Experimental Protocols
General Isolation Workflow:
The following diagram illustrates a typical workflow for the isolation of phenylphenalenone compounds from plant material.
Caption: General workflow for the isolation of this compound.
Methodology Details:
-
Plant Material Collection and Preparation: Rhizomes of Musa acuminata are collected, washed, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to fractionation using techniques like solvent-solvent partitioning (e.g., with hexane, ethyl acetate, and water) to separate compounds based on their polarity. The phenylphenalenones are typically found in the moderately polar fractions.
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography over silica (B1680970) gel or other stationary phases. Final purification to obtain the pure compound is often achieved using High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Potential Biological Activity and Signaling Pathways
Preliminary research suggests that this compound may possess anti-inflammatory and neuroprotective properties. These activities are often associated with the ability of phenolic compounds to scavenge free radicals and modulate signaling pathways involved in inflammation and oxidative stress.
Potential Signaling Pathway Involvement:
While specific signaling pathways modulated by this compound have not been experimentally determined, a hypothetical relationship based on the known activities of similar phenolic compounds can be proposed.
Caption: Hypothetical mechanism of action for this compound.
This diagram illustrates that the compound might exert its neuroprotective effects by directly scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation, which are key contributors to neurodegenerative processes. It is imperative that these proposed mechanisms are investigated through rigorous experimental studies.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications. However, the current understanding of its chemical and biological properties is limited. Future research should focus on:
-
Complete Stereochemical Elucidation: Utilizing advanced analytical techniques to determine the absolute configuration and investigate the potential for atropisomerism.
-
Total Synthesis: Developing a synthetic route to enable the preparation of sufficient quantities for comprehensive biological evaluation and to create structural analogs.
-
Quantitative Biological Assays: Performing in-depth studies to quantify its anti-inflammatory, neuroprotective, and other potential biological activities.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
A more thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a potential drug lead.
References
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Analysis of 3',4'-Dihydroxy-2-O-methylanigorufone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Dihydroxy-2-O-methylanigorufone, a phenylphenalenone compound isolated from plants of the Haemodoraceae family, presents a unique structure with potential pharmacological significance. Understanding its molecular characteristics is paramount for its application in research and drug development. Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of such natural products. This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometry analysis of this compound. Due to the absence of specific published mass spectral data for this compound, this guide leverages established fragmentation principles of related aromatic, phenolic, and ketone-containing molecules to propose a robust analytical methodology. The detailed experimental protocols, predicted fragmentation patterns, and quantitative data presented herein offer a foundational resource for researchers embarking on the analysis of this and similar phenylphenalenone compounds.
Introduction
This compound (Molecular Formula: C₂₀H₁₄O₄, Molecular Weight: 318.32 g/mol ) belongs to the phenylphenalenone class of natural products. These compounds are known for their diverse biological activities, making them attractive targets for phytochemical and pharmacological investigation. The structural complexity and potential for isomeric variations necessitate high-resolution analytical techniques for unambiguous identification and characterization.
This whitepaper outlines a proposed methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols and expected outcomes are based on the fundamental principles of mass spectrometry and the known fragmentation behavior of structurally related compounds.
Proposed Experimental Protocols
A comprehensive analysis of this compound would typically involve its separation from a sample matrix followed by mass spectrometric detection and fragmentation. The following protocols are proposed as a starting point for methodology development.
Sample Preparation
-
Extraction: For plant-derived samples, a methanol-based extraction is recommended. The plant material (e.g., rhizomes) should be dried, ground, and extracted with methanol (B129727) using sonication or maceration. The resulting extract is then filtered and concentrated under reduced pressure.
-
Solid-Phase Extraction (SPE) Cleanup: To remove interfering substances, the crude extract can be subjected to SPE. A C18 cartridge is suitable for retaining the moderately polar this compound.
-
Conditioning: 5 mL methanol, followed by 5 mL deionized water.
-
Loading: The re-dissolved extract in a minimal amount of methanol, diluted with water.
-
Washing: 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: 5 mL of 80% methanol in water to elute the target compound.
-
-
Final Preparation: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is appropriate.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated, though negative mode is often favorable for phenolic compounds.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation data.
-
Data Acquisition: Full scan mode (m/z 50-500) and targeted MS/MS (product ion scan) of the precursor ion.
-
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound in negative ionization mode.
| Ion Species | Predicted m/z | Proposed Neutral Loss | Fragment Structure |
| [M-H]⁻ | 317.0768 | - | C₂₀H₁₃O₄⁻ |
| [M-H-CH₃]⁻ | 302.0534 | CH₃ radical | Loss of methyl radical from methoxy (B1213986) group |
| [M-H-CO]⁻ | 289.0819 | CO | Loss of carbon monoxide |
| [M-H-CH₃-CO]⁻ | 274.0584 | CH₃ radical + CO | Sequential loss of methyl and CO |
| [M-H-C₇H₅O₂]⁻ | 196.0428 | C₇H₅O₂ radical | Cleavage yielding the dihydroxyphenyl moiety |
| C₇H₅O₂⁻ | 121.0295 | - | Dihydroxybenzoyl anion |
Visualization of Key Processes
Experimental Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is a critical component of a robust methodology.
Caption: Proposed experimental workflow for the LC-MS/MS analysis.
Proposed Fragmentation Pathway
Understanding the fragmentation of this compound is key to its structural confirmation. The following diagram illustrates a plausible fragmentation pathway in negative ion mode.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This technical guide provides a detailed, predictive framework for the mass spectrometry analysis of this compound. The proposed experimental protocols, including sample preparation and LC-MS/MS conditions, offer a solid foundation for method development. The tabulated predicted mass-to-charge ratios and the visualized fragmentation pathway serve as valuable references for data interpretation and structural confirmation. While direct experimental data for this specific compound remains to be published, the principles outlined in this guide, based on the known behavior of related chemical classes, will empower researchers to confidently approach the analysis of this and other novel phenylphenalenone compounds. The application of high-resolution mass spectrometry, as detailed here, is indispensable for advancing our understanding of the chemical diversity and therapeutic potential of natural products.
An In-depth Technical Guide to the Physicochemical Properties of Anigorufone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anigorufone (B158205), a naturally occurring phenylphenalenone, and its derivatives represent a class of compounds with significant potential in drug discovery. Their diverse biological activities, including anticancer, antifungal, and enzyme inhibitory effects, have garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the physicochemical properties of anigorufone and its derivatives. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and a visualization of a key signaling pathway implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration and development of phenalenone-based therapeutic agents.
Introduction
Phenalenones are a class of polycyclic aromatic compounds characterized by a 1H-phenalen-1-one core structure. Anigorufone, chemically known as 2-hydroxy-9-phenyl-1H-phenalen-1-one, is a prominent member of this family, first isolated from the plant Anigozanthos rufus. The unique conjugated system of the phenalenone scaffold imparts these molecules with interesting photophysical and biological properties. Derivatives of this core structure have been the subject of extensive research, leading to the discovery of compounds with potent biological activities. This guide focuses on the synthesis, physicochemical characterization, and biological evaluation of anigorufone derivatives, providing a foundational understanding for their further development.
Physicochemical Properties of Anigorufone and Its Derivatives
The physicochemical properties of anigorufone derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as melting point, solubility, and lipophilicity (logP) influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Data Summary
The following tables summarize the available quantitative physicochemical data for anigorufone and a selection of its derivatives.
Table 1: Physicochemical Properties of Anigorufone and Hydroxyanigorufone
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP | Water Solubility (mg/L) |
| Anigorufone[1] | C₁₉H₁₂O₂ | 272.30 | 123 - 125 | 4.7 | 0.3136 (estimated)[2] |
| Hydroxyanigorufone | C₁₉H₁₂O₃ | 288.29 | 238 - 242 | 4.3 | Not Available |
Table 2: Physicochemical and Spectroscopic Data of Selected Phenalenone Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H-NMR Shifts (δ, ppm, in CDCl₃) |
| 2-(Methoxymethyl)-1H-phenalen-1-one[3] | C₁₅H₁₂O₂ | 224.26 | - | 8.64, 8.20, 8.00, 7.82, 7.77, 7.59, 4.55, 3.56 |
| 2-(Azidomethyl)-1H-phenalen-1-one[3] | C₁₄H₉N₃O | 235.25 | 96 | 8.68, 8.24, 8.06, 7.82, 7.63, 4.46 |
| 2-(Thiocyanatomethyl)-1H-phenalen-1-one[3] | C₁₅H₉NOS | 251.31 | - | 8.57, 8.50, 8.30, 8.20, 8.12, 7.94, 7.78, 4.29 |
| 2-(((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)-1H-phenalen-1-one[4] | C₂₄H₁₉N₃O₂ | 381.44 | 122 | 8.64, 8.21, 8.01, 7.86, 7.79, 7.76, 7.59, 7.56, 7.38-7.27, 5.54, 4.82, 4.66 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. This section provides methodologies for the synthesis of the phenalenone core and for conducting a key biological assay.
Synthesis of Phenalenone Derivatives
A general method for the synthesis of the 1H-phenalen-1-one core involves a Friedel-Crafts acylation followed by an intramolecular cyclization. The following is a representative protocol for the synthesis of 2-(substituted)-1H-phenalen-1-one derivatives, starting from 2-(chloromethyl)-1H-phenalen-1-one.
Protocol: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one [3]
-
Starting Material: 2-(Chloromethyl)-1H-phenalen-1-one.
-
Reagents: Sodium azide (B81097) (NaN₃), Acetone.
-
Procedure:
-
Dissolve 2-(chloromethyl)-1H-phenalen-1-one (1 equivalent) in acetone.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 2-(azidomethyl)-1H-phenalen-1-one.
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Biological Evaluation: Casein Kinase 2 (CK2) Inhibition Assay
Several phenalenone derivatives have been investigated as inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which is a key target in cancer therapy.[5]
Protocol: In Vitro CK2 Kinase Assay (ADP-Glo™ Assay) [2]
-
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Test compounds (anigorufone derivatives)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and the peptide substrate to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of CK2 inhibition for each compound concentration and determine the IC₅₀ value by plotting the data in a dose-response curve.
-
Biological Activities and Structure-Activity Relationships
Anigorufone and its derivatives have been reported to exhibit a range of biological activities. Understanding the relationship between their chemical structure and biological activity is crucial for the design of more potent and selective compounds.
Table 3: Biological Activities of Selected Phenalenone Derivatives
| Compound/Derivative | Biological Activity | Target/Assay | Quantitative Data (e.g., IC₅₀, MIC) | Reference |
| Herqueinone | Anticancer | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC₅₀ = 19.05 µM | [6] |
| Isoherqueinone | Anticancer | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC₅₀ = 36.86 µM | [6] |
| ent-Peniciherquinone | Anticancer | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC₅₀ = 24.18 µM | [6] |
| ent-12-Methoxyisoherqueinone | Anticancer | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC₅₀ = 32.59 µM | [6] |
| Various Fungal Phenalenones | Anticancer | Casein Kinase 2 (CK2) | Computational docking studies suggest inhibitory potential | [5] |
| 2-hydroxy-1H-phenalen-1-one | Antifungal | Mycosphaerella fijiensis | Showed significant activity compared to phenyl-substituted phenalenones | [7] |
Studies on phenalenone derivatives suggest that substitutions on the core ring system significantly influence their biological activity. For instance, in the context of antifungal activity against Mycosphaerella fijiensis, 2-hydroxy- and 2-methoxy-1H-phenalen-1-one showed improved activity compared to derivatives with phenyl groups.[7] In the case of IDO1 inhibition, the specific substitution pattern on the phenalenone core leads to varying inhibitory potencies.[6] Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models for the design of novel anigorufone derivatives with enhanced therapeutic potential.
Signaling Pathway Visualization
The anticancer activity of some phenalenone derivatives has been linked to the inhibition of Casein Kinase 2 (CK2).[5] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. Its inhibition is a promising strategy for cancer therapy. The following diagram illustrates a simplified signaling pathway involving CK2 and its potential downstream effects, which can be targeted by anigorufone derivatives.
Caption: Simplified CK2 signaling pathway in cancer cells.
This diagram illustrates how anigorufone derivatives, by inhibiting CK2, can potentially disrupt downstream signaling that promotes cell proliferation and survival, and inhibits apoptosis. CK2 can phosphorylate and inactivate the tumor suppressor PTEN, leading to the activation of the pro-survival Akt pathway. CK2 can also directly activate Akt and the transcription factor NF-κB, both of which drive processes that are hallmarks of cancer.
Conclusion
Anigorufone and its derivatives constitute a promising class of compounds with diverse and potent biological activities. This guide has provided a consolidated resource on their physicochemical properties, with a focus on quantitative data, experimental methodologies, and a key signaling pathway. The information presented herein is intended to facilitate further research and development of these compounds as potential therapeutic agents. Future work should focus on expanding the library of anigorufone derivatives, conducting comprehensive structure-activity relationship studies, and elucidating their mechanisms of action in greater detail to unlock their full therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Perinaphthenone and derivatives as control agents of phytopathogenic fungi: fungitoxicity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Blueprint of Phenylphenalenones in Haemodoraceae: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylphenalenones are a class of specialized metabolites characterized by a distinctive tricyclic phenalene (B1197917) nucleus linked to a phenyl group.[1] Primarily found in the plant family Haemodoraceae, these compounds exhibit a range of biological activities, making them compelling targets for phytochemical research and drug development.[2][3] This technical guide provides an in-depth exploration of the biosynthetic origin of phenylphenalenones in Haemodoraceae, consolidating current knowledge on the pathway, key enzymes, and experimental methodologies used to elucidate this complex process. Quantitative data from precursor feeding studies and enzyme assays are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
The Phenylphenalenone Biosynthetic Pathway
The biosynthesis of phenylphenalenones in Haemodoraceae originates from the well-established phenylpropanoid pathway.[2] The core structure is assembled through the condensation of precursors derived from this pathway, leading to the formation of a diarylheptanoid intermediate, which subsequently undergoes cyclization to yield the characteristic phenylphenalenone scaffold.[1][2]
The key steps in the proposed biosynthetic pathway are as follows:
-
Phenylpropanoid Pathway Activation: The pathway is initiated with the conversion of L-phenylalanine to (E)-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequent hydroxylations and ligations, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and 4-coumaroyl-CoA ligase (4CL) , produce activated phenylpropanoid-CoA esters, such as p-coumaroyl-CoA.
-
Formation of a Diketide Intermediate: A crucial step involves the condensation of a phenylpropanoyl-CoA starter molecule with a malonyl-CoA extender unit. This reaction is catalyzed by a Type III polyketide synthase (PKS) , such as WtPKS1 from Wachendorfia thyrsiflora, to form a diketide intermediate.[4][5]
-
Diarylheptanoid Scaffolding: The diketide intermediate is then condensed with a second phenylpropanoyl-CoA molecule to form a linear diarylheptanoid.[4]
-
Modification and Cyclization: The linear diarylheptanoid undergoes a series of modifications, including reductions catalyzed by aldo-keto reductases (AKR) and dehydrogenases (DHG) , and oxidations mediated by cytochrome P450 monooxygenases (P450) or polyphenol oxidases (PPO) .[6] The final cyclization to form the phenylphenalenone nucleus is thought to be catalyzed by a Diels-Alder cyclase (DAC) .[6]
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of the core phenylphenalenone structure.
References
- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Frontiers | Benzalacetone Synthase [frontiersin.org]
- 4. A Phytochemical Perspective on Plant Defense Against Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 6. Frontiers | A Phytochemical Perspective on Plant Defense Against Nematodes [frontiersin.org]
3',4'-Dihydroxy-2-O-methylanigorufone CAS number and molecular weight
An In-Depth Technical Guide to 3',4'-Dihydroxy-2-O-methylanigorufone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, and purported biological activities of this compound, a phenylphenalenone natural product. Due to the limited availability of dedicated research on this specific compound, this document also includes general methodologies and pathways relevant to the broader class of phenylphenalenones to provide a contextual framework for future research.
Chemical and Physical Properties
This compound is a polycyclic aromatic compound belonging to the phenylphenalenone class. These compounds are known for their presence in plants of the Haemodoraceae and Musaceae families.[1]
| Property | Value | Reference |
| CAS Number | 1392307-42-4 | [2][3][4] |
| Molecular Formula | C₂₀H₁₄O₄ | [2][3][4] |
| Molecular Weight | 318.323 g/mol | [2][3][5] |
| Boiling Point | 619.9 ± 55.0 °C at 760 mmHg | [2][3][5] |
| Density | 1.4 ± 0.1 g/cm³ | [2][3][5] |
| Storage | 2-8°C | [2][3][5] |
Biological Activity and Potential Applications
While specific studies on this compound are scarce, preliminary information suggests potential anti-inflammatory and neuroprotective properties.[2] It has been investigated in cellular models related to oxidative stress, indicating a possible role in mitigating cellular damage.[2] The broader class of phenylphenalenones has been reported to exhibit a range of biological activities, including antifungal properties.[6][7]
Note: The biological activities mentioned are based on preliminary data and studies on related compounds. Further in-depth research, including quantitative in vitro and in vivo studies, is required to validate these potential therapeutic effects for this compound.
Experimental Protocols
General Protocol for Isolation of Phenylphenalenones from Plant Material
This protocol is a generalized procedure based on methods used for isolating phenylphenalenones from plant sources like Musa and Anigozanthos species.
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., rhizomes).
-
Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol.
-
The phenylphenalenones are typically found in the medium-polarity extracts.
-
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.
-
-
Purification:
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a water-acetonitrile or water-methanol gradient, to isolate the pure compound.
-
-
Structure Elucidation:
-
Identify the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
-
In Vitro Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Incubate the plate for 24 hours.
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).
-
In Vitro Neuroprotective Activity Assessment: Oxidative Stress Model
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in an appropriate medium and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 4 hours).
-
Induce oxidative stress by adding an agent like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂).[8][9] Include a vehicle control group (with the oxidative stressor) and a negative control group (without the stressor).
-
Incubate for a further 24 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.[8][9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the EC₅₀ value (the concentration at which 50% of the neuroprotective effect is observed).
-
Signaling Pathways and Workflows
Biosynthesis of Phenylphenalenones
The biosynthesis of phenylphenalenones in plants like Anigozanthos preissii proceeds through the diarylheptanoid pathway.[6][10] This pathway involves the condensation of precursors from the phenylpropanoid and polyketide pathways.
Caption: Generalized biosynthetic pathway of phenylphenalenones.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and characterization of the biological activity of a novel natural product like this compound.
Caption: A standard workflow for natural product bioactivity evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CAS#:1392307-42-4 | Chemsrc [chemsrc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. db-thueringen.de [db-thueringen.de]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylphenalenones: A Deep Dive into Their Discovery, History, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylphenalenone compounds, a unique class of natural products, have garnered significant attention in the scientific community for their diverse biological activities and potential therapeutic applications. First identified in the mid-20th century, these polycyclic aromatic compounds are primarily found in a select group of plant families and are known to play a crucial role in plant defense mechanisms. This technical guide provides a comprehensive overview of the discovery and history of phenylphenalenones, their biosynthesis, and their promising pharmacological properties, including antifungal, antimicrobial, antiviral, and anticancer activities. Detailed experimental protocols for their synthesis, isolation, and biological evaluation are presented, alongside a summary of quantitative structure-activity relationship data. Furthermore, this guide elucidates the signaling pathways modulated by these compounds, offering insights into their mechanisms of action and paving the way for future drug development endeavors.
Discovery and History: Unraveling a New Class of Natural Products
The journey of phenylphenalenone discovery began in 1955 when Cooke and Segal first isolated a glycoside derivative, named haemocorin, from the roots of the Australian plant Haemodorum corymbosum[1]. This initial finding marked the genesis of a new class of natural products characterized by a phenalenone core substituted with a phenyl group. For several decades, phenylphenalenones were considered exclusive to the Haemodoraceae family.
Subsequent phytochemical investigations, however, revealed their presence in other plant families, significantly expanding their known distribution. In 1992, these compounds were identified in the Pontederiaceae family, followed by their discovery in the Musaceae (banana family) in 1993, where they were recognized for their role as phytoalexins, compounds produced by plants to defend against pathogenic microorganisms[1]. The Strelitziaceae family was later added to this list, solidifying the presence of phenylphenalenones across a specific lineage of monocotyledonous plants. This chronological expansion of their botanical sources underscored their importance in plant biochemistry and chemical ecology.
Chemical Structure and Biosynthesis
Phenylphenalenones are characterized by a tricyclic phenalene-1-one nucleus attached to a phenyl ring. Variations in the substitution pattern on both the phenalenone core and the phenyl ring give rise to a diverse array of naturally occurring derivatives.
The biosynthesis of phenylphenalenones is a fascinating example of plant secondary metabolism. The biosynthetic pathway commences with the condensation of two phenylpropanoid units and a malonate unit to form a linear diarylheptanoid intermediate[2]. This precursor then undergoes a series of enzymatic transformations, including hydroxylation and cyclization, to yield the characteristic phenylphenalenone scaffold[2]. While a hypothetical intramolecular Diels-Alder reaction was initially proposed for the final cyclization step, recent studies suggest a more complex, multi-step process[2].
Caption: Biosynthetic pathway of phenylphenalenone compounds.
Biological Activities and Therapeutic Potential
Phenylphenalenones exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
Antifungal and Antimicrobial Activity
One of the most well-documented properties of phenylphenalenones is their potent antifungal activity. They have been shown to be effective against a range of plant and human pathogenic fungi. The proposed mechanisms for their antifungal action include acting as Michael-type acceptors for biological nucleophiles and the generation of singlet oxygen upon exposure to light, which leads to oxidative damage in fungal cells[3][4].
Anticancer Activity
Several phenylphenalenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer mechanism is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise signaling pathways are still under investigation, it is hypothesized that they may modulate key regulatory proteins involved in cell survival and proliferation.
Other Biological Activities
Beyond their antifungal and anticancer properties, phenylphenalenones have also been reported to possess antiviral and leishmanicidal activities. The antileishmanial mechanism of action has been linked to the disruption of mitochondrial function and the inhibition of fumarate (B1241708) reductase in the parasite[5].
Quantitative Data Summary
The following tables summarize the reported biological activities of selected phenylphenalenone compounds.
Table 1: Anticancer Activity of Phenylphenalenone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6p | HCT-116 (Colon) | 1.6 | [6] |
| 9c | PC-3 (Prostate) | 2.6 | [6] |
Table 2: Antifungal Activity of Phenylphenalenone Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Anigorufone | Fusarium oxysporum | Varies with light exposure | [4] |
| Perinaphthenone | Botryodiplodia spp. | >500 µM (complete inhibition) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to phenylphenalenone research.
General Synthesis of the Phenylphenalenone Core
A common synthetic route to the phenylphenalenone scaffold involves a Friedel-Crafts acylation followed by cyclization and aromatization steps.
Protocol:
-
Friedel-Crafts Acylation: To a solution of a substituted naphthalene (B1677914) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride). Slowly add a substituted cinnamoyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by carefully adding ice-water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the acylated intermediate.
-
Cyclization and Aromatization: Treat the purified intermediate with a suitable reagent (e.g., DDQ) in a high-boiling solvent (e.g., toluene) and reflux until the reaction is complete.
-
Final Purification: After cooling, purify the reaction mixture by column chromatography to yield the desired phenylphenalenone.
Caption: General workflow for the synthesis of phenylphenalenones.
Isolation of Phenylphenalenones from Plant Material
Protocol:
-
Extraction: Air-dry and powder the plant material (e.g., roots, rhizomes). Macerate the powdered material with a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period.
-
Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).
-
Chromatographic Separation: Subject the fraction enriched with phenylphenalenones (typically the less polar fractions) to column chromatography on silica gel or Sephadex LH-20.
-
Purification: Further purify the isolated compounds using preparative HPLC to obtain pure phenylphenalenones.
-
Structure Elucidation: Characterize the structure of the purified compounds using spectroscopic techniques such as NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry.
Antifungal Susceptibility Testing (Broth Microdilution Method)
Protocol:
-
Preparation of Fungal Inoculum: Culture the fungal strain on a suitable agar (B569324) medium. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the phenylphenalenone compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add a standardized volume of the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenylphenalenone compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanism of Action
The diverse biological activities of phenylphenalenones stem from their ability to modulate various cellular signaling pathways.
Induction of Apoptosis
The anticancer effects of phenylphenalenones are often attributed to their ability to induce apoptosis. While the specific molecular targets are still being elucidated, it is likely that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This may involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.
Caption: Proposed apoptotic pathways induced by phenylphenalenones.
Cell Cycle Arrest
In addition to inducing apoptosis, some phenylphenalenones can cause cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Generation of Reactive Oxygen Species (ROS)
The phototoxic nature of some phenylphenalenones is linked to their ability to generate reactive oxygen species (ROS), particularly singlet oxygen, upon exposure to light[4]. This ROS production can lead to oxidative stress and damage to cellular components, contributing to their antifungal and potentially anticancer activities.
Conclusion and Future Perspectives
Phenylphenalenone compounds represent a fascinating and promising class of natural products with a rich history and a wide array of biological activities. From their initial discovery as plant pigments to their current status as potential therapeutic agents, the journey of phenylphenalenone research has been one of continuous discovery. The elucidation of their biosynthetic pathways, the synthesis of novel derivatives, and the investigation of their mechanisms of action have provided a solid foundation for their future development.
Further research should focus on a more detailed understanding of the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The development of more efficient and stereoselective synthetic methods will also be essential for producing a wider range of analogues for structure-activity relationship studies. With continued investigation, phenylphenalenones hold the potential to be developed into novel drugs for the treatment of a variety of diseases, including fungal infections and cancer.
References
- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perinaphthenone and derivatives as control agents of phytopathogenic fungi: fungitoxicity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of 3',4'-Dihydroxy-2-O-methylanigorufone in LPS-stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of 3',4'-Dihydroxy-2-O-methylanigorufone, a phenylpropanoid compound, using a lipopolysaccharide (LPS)-stimulated macrophage model. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the key signaling pathways and workflows.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like bacterial lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] The signaling pathways primarily involved in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
This compound is a natural compound with potential anti-inflammatory effects.[4][5] These protocols outline the necessary steps to characterize the anti-inflammatory activity of this compound by assessing its impact on cell viability, NO production, and pro-inflammatory cytokine secretion in RAW 264.7 macrophages.
Data Presentation
Quantitative data from the described assays should be compiled into clear and concise tables for comparative analysis.
Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 |
| LPS + Compound | 1 | 97.2 ± 5.1 |
| 5 | 96.8 ± 4.5 | |
| 10 | 95.4 ± 4.9 | |
| 25 | 93.1 ± 5.3 | |
| 50 | 88.7 ± 6.0 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) | Inhibition of NO Production (%) |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 |
| LPS + Compound | 1 | 22.1 ± 1.8 | 13.0 |
| 5 | 18.5 ± 1.5 | 27.2 | |
| 10 | 14.3 ± 1.2 | 43.7 | |
| 25 | 9.8 ± 0.9 | 61.4 | |
| 50 | 6.2 ± 0.7 | 75.6 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50.2 ± 4.5 | 35.8 ± 3.1 | 20.1 ± 2.2 |
| LPS (1 µg/mL) | - | 1250.6 ± 110.2 | 980.4 ± 85.7 | 550.9 ± 48.3 |
| LPS + Compound | 1 | 1088.0 ± 95.4 | 852.1 ± 74.6 | 478.2 ± 41.9 |
| 5 | 875.4 ± 76.8 | 686.3 ± 60.1 | 385.7 ± 33.8 | |
| 10 | 650.2 ± 57.0 | 510.9 ± 44.7 | 286.5 ± 25.1 | |
| 25 | 425.8 ± 37.3 | 334.6 ± 29.3 | 187.6 ± 16.4 | |
| 50 | 250.1 ± 21.9 | 196.5 ± 17.2 | 110.2 ± 9.7 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for these assays.[6]
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of the test compound.[7][8][9][10]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Protocol:
-
After the 24-hour incubation with the compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of NO produced by macrophages by measuring its stable metabolite, nitrite.[6][11][12][13]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is measured spectrophotometrically.[14]
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[14]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants.[15][16][17][18][19]
-
Principle: This sandwich ELISA uses a pair of specific antibodies to capture and detect the target cytokine. The signal is generated by an enzyme-conjugated antibody and a substrate, and the intensity is proportional to the amount of cytokine present.[19]
-
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the wells and add the substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[15]
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to investigate the effect of the compound on the activation of key signaling proteins.[3][20][21][22][23]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed inhibitory mechanism of this compound on LPS-induced inflammatory signaling pathways.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT Assay for Determination of Macrophage Viability [bio-protocol.org]
- 9. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Neuroprotective Effects of Dihydroxy-Styryl-Pyranone Derivatives in Alzheimer's Disease Models
Disclaimer: The following application notes and protocols are based on published research for the compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30) , a pyromeconic acid derivative.[1][2][3] At the time of this writing, specific data on the neuroprotective effects of 3',4'-Dihydroxy-2-O-methylanigorufone in Alzheimer's disease models is not available in the public domain. The information on D30 is provided as a representative example of the methodologies and potential therapeutic effects of a structurally related compound with antioxidant and anti-inflammatory properties.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles, and neuroinflammation, leading to cognitive decline.[1] The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30) has demonstrated significant neuroprotective effects in mouse models of Alzheimer's disease.[1][2] D30 has been shown to possess antioxidant and anti-inflammatory properties, inhibit Aβ aggregation, and alleviate cognitive impairment.[1][4] Its therapeutic potential stems from its ability to cross the blood-brain barrier and modulate key pathological pathways in AD, including promoting the clearance of fibrillar Aβ (fAβ), suppressing oxidative stress, and inhibiting the activation of microglia and astrocytes.[1][4] A key mechanism of action for D30 involves the downregulation of Galectin-3 (Gal-3), a protein implicated in neuroinflammation and Aβ pathogenesis.[2][3]
These application notes provide a summary of the quantitative data from in vivo studies of D30 and detailed protocols for key experiments to assess its neuroprotective efficacy.
Data Presentation: Summary of In Vivo Efficacy of D30
The following tables summarize the quantitative results from studies of D30 in a fibrillar amyloid-β (fAβ)-induced mouse model of Alzheimer's disease.
Table 1: Effects of D30 on Cognitive Function in fAβ-Induced AD Mice
| Behavioral Test | Parameter | Control (Sham) | fAβ + Vehicle | fAβ + D30 (20 mg/kg) | Statistical Significance (D30 vs. Vehicle) |
| Morris Water Maze | Escape Latency (seconds) | Decreasing trend | Significantly increased | Significantly decreased | P < 0.05 |
| Time in Target Quadrant (%) | High | Significantly decreased | Significantly increased | P < 0.05 | |
| Platform Crossings (number) | High | Significantly decreased | Significantly increased | P < 0.05 | |
| New Object Recognition | Recognition Index (%) | ~70% | ~50% (chance level) | Significantly increased | P < 0.05 |
Data are representative of findings reported in the literature.[1][5]
Table 2: Effects of D30 on Neuropathological Markers in fAβ-Induced AD Mice
| Marker | Method | Brain Region | fAβ + Vehicle | fAβ + D30 (20 mg/kg) | % Change with D30 | Statistical Significance |
| Amyloid-β (fAβ) Deposition | Immunohistochemistry | Hippocampus & Cortex | High | Significantly reduced | ↓ | P < 0.05[1] |
| Microglial Activation (Iba1) | ELISA / Western Blot | Cortex & Hippocampus | Increased | Significantly reduced | ↓ | P < 0.05[1] |
| Astrocyte Activation (GFAP) | ELISA / Western Blot | Cortex & Hippocampus | Increased | Significantly reduced | ↓ | P < 0.05[1] |
| Galectin-3 Expression | Western Blot | Brain | Significantly increased | Significantly reduced | ↓ | P < 0.05[1] |
| Synaptic Proteins (PSD95) | Western Blot | Hippocampus | Decreased | Significantly increased | ↑ | P < 0.05[3] |
| Oxidative Stress (ROS) | DHE Staining | Hippocampus | Increased | Significantly reduced | ↓ | P < 0.05 |
| Inflammatory Cytokines (IL-1, IL-6) | ELISA | Cortex | Increased | Significantly reduced | ↓ | P < 0.05[1] |
Data are compiled from immunohistochemical and biochemical analyses.[1][5][3]
Experimental Protocols
In Vivo Alzheimer's Disease Mouse Model
a. Fibrillar Amyloid-β (fAβ) Induced Model: [1]
-
Animals: C57BL/6J mice are commonly used.
-
fAβ Preparation: Amyloid-β (1-42) peptide is dissolved in sterile saline and incubated at 37°C for 7 days to induce fibril formation.
-
Intracerebroventricular (ICV) Injection:
-
Anesthetize mice with a suitable anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Place the mouse in a stereotaxic apparatus.
-
Inject fAβ (e.g., 5 μL of a 1 mg/mL solution) into the lateral ventricle.
-
A second injection can be administered after a set period (e.g., 7 days) to enhance pathology.
-
-
D30 Administration:
-
D30 is dissolved in a vehicle (e.g., saline containing 0.1% DMSO).
-
Administer D30 daily via intraperitoneal (i.p.) injection at a dose of, for example, 20 mg/kg, starting from the day of the first fAβ injection.
-
b. 5xFAD Transgenic Mouse Model: [3]
-
This model expresses five human familial AD mutations and develops significant amyloid pathology.
-
D30 can be administered orally to aged 5xFAD mice (e.g., 14 months old) for a period of 30 days to assess its effects on established pathology.[6]
Behavioral Testing for Cognitive Function
a. Morris Water Maze (MWM): [7][8][9][10]
-
Purpose: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Four trials per day. Mice are placed in the pool from different starting positions and timed for how long it takes to find the hidden platform (escape latency).
-
Probe Trial (e.g., Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant and the number of platform crossings are recorded.
-
b. New Object Recognition (NOR) Test:
-
Purpose: To assess recognition memory.
-
Procedure:
-
Habituation: Allow the mouse to explore an empty arena.
-
Training: Place the mouse in the arena with two identical objects.
-
Testing: After a retention interval, replace one of the objects with a novel object. The time spent exploring the novel object versus the familiar object is measured. A higher recognition index indicates better memory.
-
Immunohistochemistry and Immunofluorescence
-
Purpose: To visualize and quantify neuropathological changes in the brain.
-
Procedure:
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in sucrose (B13894) solutions.
-
Sectioning: Cut brain sections (e.g., 30 μm) using a cryostat.
-
Staining:
-
Block non-specific binding and permeabilize the tissue.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Aβ, anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-PSD95 for synapses).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI for nuclei if needed.
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the area of Aβ plaques, the number and morphology of glial cells, or the intensity of synaptic protein staining using image analysis software.
-
Biochemical Assays
a. Western Blotting:
-
Purpose: To quantify the levels of specific proteins.
-
Procedure:
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus, cortex) in lysis buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-Iba1, anti-GFAP, anti-PSD95, anti-Galectin-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence substrate and quantify band density.
-
b. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To measure the concentration of cytokines and other molecules.
-
Procedure:
-
Use commercially available ELISA kits for specific targets (e.g., IL-1β, IL-6, TNF-α).
-
Follow the manufacturer's instructions for sample preparation and assay procedure.
-
Measure absorbance using a plate reader and calculate concentrations based on a standard curve.
-
Oxidative Stress Assessment
-
Purpose: To measure the levels of reactive oxygen species (ROS).
-
Method: Dihydroethidium (DHE) staining of brain sections. DHE fluoresces red upon oxidation by superoxide.
-
Procedure:
-
Incubate fresh-frozen brain sections with DHE.
-
Acquire fluorescent images and quantify the intensity of the red signal.
-
Visualizations
Proposed Signaling Pathway of D30 in Alzheimer's Disease
Caption: Proposed mechanism of D30's neuroprotective effects in AD.
Experimental Workflow for In Vivo Assessment of D30
Caption: Workflow for evaluating D30 in an AD mouse model.
References
- 1. The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one alleviates neuroinflammation and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one downregulation of Galectin-3 ameliorates Aβ pathogenesis-induced neuroinflammation in 5 × FAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one alleviates neuroinflammation and cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AI-driven discovery of brain-penetrant Galectin-3 inhibitors for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Antioxidant Activity of 3',4'-Dihydroxy-2-O-methylanigorufone using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Dihydroxy-2-O-methylanigorufone is a phenyl-phenalenone type compound that has garnered interest for its potential biological activities, including anti-inflammatory and neuroprotective properties, which are often associated with its ability to counteract oxidative stress.[1] The evaluation of the antioxidant capacity of such novel compounds is a critical step in drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted, rapid, and sensitive method to determine the antioxidant potential of various compounds.[2][3][4][5] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.
The principle of the DPPH assay is based on the reduction of the stable DPPH free radical, which is deep purple in color and exhibits a strong absorbance at approximately 517 nm.[2][3][4] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is converted to its reduced form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from purple to yellow.[3][4] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant compound.[6]
Data Presentation
The antioxidant activity of this compound can be quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. The results should be compared with a standard antioxidant, such as Ascorbic Acid or Trolox.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | [Conc. 1] | [Value] | |
| [Conc. 2] | [Value] | ||
| [Conc. 3] | [Value] | ||
| [Conc. 4] | [Value] | ||
| [Conc. 5] | [Value] | ||
| Ascorbic Acid (Standard) | [Conc. 1] | [Value] | |
| [Conc. 2] | [Value] | ||
| [Conc. 3] | [Value] | ||
| [Conc. 4] | [Value] | ||
| [Conc. 5] | [Value] |
Note: This table is a template. The user should replace "[Conc. X]" and "[Value]" with their experimental data.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting the DPPH assay.
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (Spectrophotometric grade)
-
Ascorbic Acid or Trolox (Standard Antioxidant)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis Spectrophotometer
-
Micropipettes
-
Vortex mixer
-
Analytical balance
Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[3]
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Further serial dilutions should be made to obtain a range of concentrations for testing.
-
Standard Antioxidant Stock Solution: Prepare a stock solution of the standard antioxidant (e.g., Ascorbic Acid, 1 mg/mL) in methanol and perform serial dilutions as for the test compound.
Assay Procedure
The following procedure should be performed in a low-light environment to minimize the light-induced degradation of DPPH.[6]
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the positive control, add 100 µL of the different concentrations of the standard antioxidant solution to separate wells.
-
For the blank (control), add 100 µL of methanol instead of the test compound or standard.[3]
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2][7] The incubation time may need to be optimized based on the reaction kinetics of the test compound.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3][7]
Calculation of Antioxidant Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:[7][8]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.
The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow of the DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism
Caption: DPPH radical scavenging by an antioxidant.
References
- 1. This compound [myskinrecipes.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. mdpi.com [mdpi.com]
- 4. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3',4'-Dihydroxy-2-O-methylanigorufone's Effects on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential neuroprotective and cytotoxic effects of 3',4'-Dihydroxy-2-O-methylanigorufone, a phenolic compound isolated from the rhizomes of Musa acuminata.[1] Due to the limited specific experimental data on this compound's interaction with neuronal cells, this document outlines standardized protocols for assessing its impact on cell viability and cytotoxicity. The presented data is illustrative, based on the known activities of structurally similar polyphenolic compounds with neuroprotective properties.[2][3][4]
Quantitative Data Summary
The following tables represent hypothetical data to illustrate the potential dose-dependent effects of this compound on neuronal cell viability and cytotoxicity. Actual experimental results may vary.
Table 1: Neuronal Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 102 ± 5.1 |
| 5 | 108 ± 6.2 |
| 10 | 115 ± 5.8 |
| 25 | 98 ± 4.9 |
| 50 | 85 ± 6.7 |
| 100 | 62 ± 7.1 |
Table 2: Cytotoxicity (LDH Release Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 1 | 4.8 ± 1.5 |
| 5 | 5.2 ± 1.3 |
| 10 | 6.1 ± 1.8 |
| 25 | 12.5 ± 2.5 |
| 50 | 28.7 ± 3.1 |
| 100 | 45.3 ± 4.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized for neuronal cell lines such as SH-SY5Y or primary cortical neurons.
Cell Culture and Treatment
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Differentiation (if applicable): For cell lines like SH-SY5Y, induce differentiation for 5-7 days using an appropriate agent (e.g., retinoic acid).
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
MTT Addition: Following the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control group.
Cytotoxicity Assessment (LDH Assay)
The lactate (B86563) dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[5][7]
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Initiation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Live/Dead Staining (Calcein AM/Ethidium Homodimer-1)
This fluorescence-based assay provides a direct visualization of live and dead cells.[7][9]
-
Staining Solution Preparation: Prepare a working solution containing Calcein AM (for staining live cells green) and Ethidium Homodimer-1 (EthD-1; for staining dead cells red) in PBS, according to the kit's protocol.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add the staining solution to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[9]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantification: Capture images and quantify the number of live and dead cells using image analysis software.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and potential signaling pathways that may be modulated by this compound, based on the known actions of similar neuroprotective polyphenols.[3][4][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Methyl 3,4-dihydroxybenzoate promotes neurite outgrowth of cortical neurons cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. neuroproof.com [neuroproof.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for 3',4'-Dihydroxy-2-O-methylanigorufone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Dihydroxy-2-O-methylanigorufone is a phenolic compound with potential anti-inflammatory, neuroprotective, and antioxidant properties.[1] This document provides detailed protocols for utilizing this compound in various cell culture experiments to assess its biological activities. The methodologies outlined below are based on established techniques for similar phenolic compounds and serve as a comprehensive guide for investigating the efficacy and mechanism of action of this compound.
Compound Information
| Property | Value |
| Molecular Formula | C₂₀H₁₄O₄ |
| Molecular Weight | 318.32 g/mol [1] |
| Appearance | Red powder |
| Storage | 2-8°C[1] |
| Solubility | Soluble in DMSO |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results for similar phenolic compounds. Note: These values are illustrative and must be determined experimentally for this specific compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| RAW 264.7 (Macrophage) | MTT | 24 | To be determined |
| SH-SY5Y (Neuroblastoma) | MTT | 24 | To be determined |
| HeLa (Cervical Cancer) | MTT | 24 | To be determined |
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 cells
| Parameter | Assay | Incubation Time (h) | IC50 (µM) |
| Nitric Oxide (NO) Production | Griess Assay | 24 | To be determined |
| Prostaglandin E2 (PGE2) Production | ELISA | 24 | To be determined |
Table 3: Neuroprotective Activity of this compound in Oxidative Stress-induced SH-SY5Y cells
| Parameter | Assay | Incubation Time (h) | EC50 (µM) |
| Cell Viability | MTT | 24 | To be determined |
| Apoptosis | Annexin V/PI Staining | 24 | To be determined |
Experimental Protocols
Preparation of Stock Solution
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.318 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Culture
-
Maintain cell lines (e.g., RAW 264.7, SH-SY5Y) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range at which this compound is non-toxic to cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the cell culture medium.
-
Replace the old medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for dilution).
-
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity Assay (Nitric Oxide and PGE2 Measurement)
This protocol assesses the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for NO and PGE2 measurement.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
-
-
PGE2 Measurement (ELISA):
-
Measure the PGE2 concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Determine the IC50 value for the inhibition of NO and PGE2 production.
Neuroprotective Activity Assay (Oxidative Stress Model)
This protocol evaluates the protective effect of the compound against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate (for viability) or a 6-well plate (for apoptosis) at an appropriate density and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Induction of Oxidative Stress: Add an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability (MTT Assay): Follow the protocol described in section 3.
-
Assessment of Apoptosis (Annexin V-FITC/PI Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Calculate the percentage of viable and apoptotic cells and determine the EC50 value for neuroprotection.
Visualization of Postulated Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound based on the known activities of similar phenolic compounds.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
References
Application Note: High-Performance Liquid Chromatography Method for the Quantification of 3',4'-Dihydroxy-2-O-methylanigorufone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3',4'-Dihydroxy-2-O-methylanigorufone, a phenyl-phenalenone derivative with potential therapeutic applications. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, precision, and accuracy. This protocol is suitable for routine analysis in research and quality control environments.
Introduction
This compound is a specialized organic molecule with a molecular formula of C₂₀H₁₄O₄ and a molecular weight of 318.323 g/mol [1][2]. Its lipophilicity, indicated by a LogP of 3.83, suggests good affinity for non-polar stationary phases in reversed-phase chromatography[1]. The presence of a dihydroxyphenyl group and an extended conjugated system in its phenalenone core implies strong ultraviolet (UV) absorbance, making UV detection a suitable quantification technique. The structural similarity to other dihydroxy phenolic compounds, which are known to absorb in the 200-300 nm range, further supports this approach[3][4]. This application note provides a comprehensive protocol for the development and validation of an HPLC method for its quantification.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: Purified this compound.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 294 nm |
Method Validation
The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 1.2 | 1.8 | 99.5% |
| 50 | 0.9 | 1.3 | 101.2% |
| 100 | 0.7 | 1.1 | 100.8% |
Visualizations
References
Investigating the mechanism of action of 3',4'-Dihydroxy-2-O-methylanigorufone in neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This process is largely regulated by intracellular signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
3',4'-Dihydroxy-2-O-methylanigorufone is a phenylphenalenone compound, a class of natural products found in plants of the Anigozanthos genus, commonly known as Kangaroo Paw.[1] While direct extensive research on this specific compound is emerging, related phenylphenalenones and structurally similar flavonoids have demonstrated potent anti-inflammatory and neuroprotective properties.[2][3] This document provides a detailed guide for investigating the mechanism of action of this compound in neuroinflammation, with a focus on its inhibitory effects on the MAPK and NF-κB signaling pathways in microglial cells.
Postulated Mechanism of Action
Based on studies of structurally related flavonoids, it is hypothesized that this compound exerts its anti-neuroinflammatory effects by inhibiting the phosphorylation and subsequent activation of key proteins in the MAPK (JNK, ERK, p38) and NF-κB (p65) signaling pathways in LPS-stimulated microglial cells. This inhibition leads to a downstream reduction in the production and release of pro-inflammatory mediators.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely published, the following table presents representative data from a study on a structurally similar compound, 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone, in LPS-stimulated BV2 microglial cells.[4] This data serves as a benchmark for expected efficacy.
| Inflammatory Mediator | IC50 Value (µM) in BV2 Cells |
| Nitric Oxide (NO) | 11.93 ± 2.90 |
| Prostaglandin E2 (PGE2) | 7.53 ± 1.88 |
| Interleukin-6 (IL-6) | 10.87 ± 3.23 |
| Tumor Necrosis Factor-alpha (TNF-α) | 9.28 ± 0.40 |
Table 1: Representative IC50 values of a structurally related compound against the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.[4] This data is for illustrative purposes to guide experimental design.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of BV2 microglial cells and their stimulation to induce a neuroinflammatory response.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the BV2 cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling protein analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[5][6][7][8][9]
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][10][11][12][13]
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
96-well microplate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add the TMB substrate to develop the color.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol assesses the phosphorylation status of key proteins in the MAPK and NF-κB pathways.[3][14][15][16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-p65, p65, phospho-JNK, JNK, phospho-ERK, ERK, phospho-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After a shorter LPS stimulation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Visualizations
Caption: Postulated signaling pathway of this compound in neuroinflammation.
Caption: Experimental workflow for investigating the anti-neuroinflammatory effects.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. sciencellonline.com [sciencellonline.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. novamedline.com [novamedline.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
Application Notes and Protocols for Investigating 3',4'-Dihydroxy-2-O-methylanigorufone as a Potential Therapeutic Agent for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the neuroprotective mechanisms and quantitative efficacy of 3',4'-Dihydroxy-2-O-methylanigorufone in models of neurodegenerative disorders are not publicly available. The following application notes and protocols are therefore provided as a comprehensive framework for researchers to investigate the potential of this compound. The methodologies are based on established protocols for evaluating the neuroprotective properties of novel chemical entities.
Introduction
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Oxidative stress and neuroinflammation are key pathological contributors to this neuronal damage. This compound is a compound with purported anti-inflammatory and neuroprotective properties, showing activity in cellular models of oxidative stress.[1] These characteristics make it a candidate for investigation as a potential therapeutic agent for neurodegenerative diseases.
This document outlines a series of in vitro experiments to assess the neuroprotective effects of this compound. The protocols focus on using the human neuroblastoma cell line, SH-SY5Y, a well-established model in neurotoxicity and neuroprotection studies.
Data Presentation: A Framework for Quantifying Neuroprotective Effects
To systematically evaluate the efficacy of this compound, all quantitative data should be meticulously recorded and organized. The following tables provide a template for summarizing key experimental outcomes.
Table 1: Cytotoxicity Profile of this compound on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Neuroprotective Effect of this compound against Oxidative Stress
Neurotoxin: e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂
| Treatment Group | Cell Viability (%) | % Protection | Standard Deviation |
| Vehicle Control | 100 | N/A | |
| Neurotoxin Alone | N/A | ||
| Neurotoxin + 1 µM Compound | |||
| Neurotoxin + 10 µM Compound | |||
| Neurotoxin + 25 µM Compound |
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) | Standard Deviation |
| DPPH Radical Scavenging | ||
| ABTS Radical Scavenging | ||
| Reactive Oxygen Species (ROS) Inhibition |
Table 4: Anti-inflammatory Effects of this compound in LPS-stimulated Microglia
| Treatment Group | Nitric Oxide (NO) Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | |||
| LPS Alone | |||
| LPS + 1 µM Compound | |||
| LPS + 10 µM Compound | |||
| LPS + 25 µM Compound |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to assess the neuroprotective potential of this compound.
Cell Culture and Maintenance of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative disease research.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged. This involves washing with PBS, detaching with a brief incubation in Trypsin-EDTA, and reseeding at a lower density.
Assessment of Cytotoxicity (MTT Assay)
This assay determines the concentration range at which the compound is non-toxic to the cells.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control.
-
Incubate for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of the compound to protect neurons from a neurotoxin-induced injury.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding a neurotoxin such as 6-OHDA (e.g., 100 µM) or H₂O₂ (e.g., 200 µM).
-
Include control wells with vehicle only, neurotoxin only, and compound only.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in section 3.2.
-
In Vitro Antioxidant Assays
These assays quantify the direct antioxidant capacity of the compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of this compound.
-
Add the DPPH solution to each well.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat with this compound for 2 hours.
-
Induce oxidative stress with a suitable agent (e.g., H₂O₂).
-
Wash the cells and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye for 30 minutes.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Visualization of Pathways and Workflows
Signaling Pathways
The potential neuroprotective mechanism of this compound may involve the modulation of key signaling pathways implicated in neuronal survival and inflammation.
Caption: Proposed mechanism of neuroprotection.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the neuroprotective potential of a novel compound.
Caption: In vitro neuroprotection screening workflow.
References
Application Notes and Protocols: In Vivo Efficacy of 3',4'-Dihydroxy-2-O-methylanigorufone
A thorough review of publicly available scientific literature reveals no specific in vivo efficacy studies conducted on 3',4'-Dihydroxy-2-O-methylanigorufone in animal models. Research on this compound is limited, with current information primarily focusing on its isolation from natural sources and its potential biochemical properties.[1][2][3]
While direct in vivo data for this compound is not available, research into structurally similar compounds and related natural products provides insights into its potential therapeutic areas of interest, which primarily include anti-inflammatory, analgesic, and neuroprotective effects. The following sections detail the typical methodologies and conceptual frameworks used to evaluate such compounds in animal models, which would be applicable should in vivo studies of this compound be undertaken in the future.
Conceptual Experimental Design for In Vivo Studies
Should this compound be investigated in vivo, the experimental workflow would likely follow a standardized path from initial toxicity assessments to efficacy evaluation in relevant disease models.
Caption: Conceptual workflow for preclinical in vivo evaluation.
Potential Therapeutic Applications and Relevant Animal Models
Based on the activities of similar compounds, the following sections outline potential applications and the corresponding experimental protocols that would be used to assess the in vivo efficacy of this compound.
Anti-inflammatory Activity
Compounds with dihydroxyphenyl moieties have demonstrated anti-inflammatory properties.[4][5] Evaluation of this compound would likely involve models of acute and chronic inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory potential of a compound against acute inflammation.
-
Animal Model: Male ICR mice or Swiss Webster mice (20-25g) are typically used.[6][7]
-
Acclimatization: Animals are housed under controlled temperature and light cycles with free access to food and water for at least one week before the experiment.
-
Groups:
-
Vehicle Control (e.g., saline or DMSO solution)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Groups (this compound at various doses)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes), 50 µL of a 1% carrageenan suspension in saline is injected into the plantar side of the right hind paw.[6]
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Table 1: Hypothetical Data Summary for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Compound X | 10 | 0.68 ± 0.06 | 20.0 |
| Compound X | 25 | 0.51 ± 0.05 | 40.0 |
| Compound X | 50 | 0.39 ± 0.04 | 54.1 |
Analgesic Activity
The analgesic effects of related compounds have been evaluated using both chemical and thermal nociception models.[4][8]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
Animals are pre-treated with the test compound, a positive control (e.g., Aspirin), or vehicle.
-
After a specified time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a set period (e.g., 20 minutes) following the injection.
-
-
Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to the control group.
Experimental Protocol: Hot Plate Test
This model assesses central analgesic activity.
-
Animal Model: Mice or rats.
-
Procedure:
-
The baseline latency to a nociceptive response (e.g., licking a paw or jumping) is recorded by placing the animal on a heated plate (e.g., 55 ± 0.5°C).
-
Animals are treated with the test compound, a positive control (e.g., Morphine), or vehicle.
-
The latency to the nociceptive response is measured again at various time points after treatment. A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: The increase in reaction time is calculated and compared between groups.
Neuroprotective Activity
The presence of a dihydroxyphenyl structure suggests potential antioxidant and neuroprotective effects, which have been observed in similar molecules.[9][10][11]
Experimental Protocol: Retinal Degeneration Model (rd10 mice)
This model is used to study diseases like retinitis pigmentosa.
-
Animal Model: rd10 mice, which have a mutation leading to photoreceptor degeneration.
-
Procedure:
-
The test compound or vehicle is administered daily via intraperitoneal injection from a specific postnatal day (e.g., P12 to P26).[10]
-
At the end of the treatment period, retinal function is assessed using electroretinography (ERG).[10]
-
Retinal morphology is evaluated through immunostaining of retinal sections to quantify photoreceptor survival.[10]
-
-
Data Analysis: ERG amplitudes and the number of surviving photoreceptors are compared between treated and untreated animals.
Conceptual Signaling Pathway for Neuroprotection
A potential mechanism for neuroprotection by a compound like this compound could involve the activation of pro-survival pathways, such as the BDNF-TrkB pathway, which has been implicated in the neuroprotective effects of other dihydroxybenzoates.[10]
Caption: Hypothetical BDNF-TrkB signaling pathway for neuroprotection.
Conclusion
While there is a lack of direct in vivo studies on this compound, the established protocols and known activities of structurally related compounds provide a solid framework for its future investigation. The methodologies outlined above for assessing anti-inflammatory, analgesic, and neuroprotective effects represent the standard approaches that would be employed to characterize the bioactivity of this compound in animal models. Further research is necessary to determine if this compound possesses these or other therapeutic properties in vivo.
References
- 1. This compound [myskinrecipes.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of pinostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic Effect of 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one in Experimental Animal Models of Nociception [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Troubleshooting & Optimization
Troubleshooting co-eluting peaks in phenylphenalenone HPLC purification
This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering co-eluting peaks during the HPLC purification of phenylphenalenones.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds, is a common challenge in HPLC. This guide offers a systematic approach to troubleshoot and resolve this issue during phenylphenalenone purification. A resolution value (Rs) of ≥ 1.5 is generally desired for baseline separation[1][2][3].
Initial Assessment
Q1: My chromatogram shows overlapping or co-eluting peaks. What is the first step?
A1: The first step is to confirm that the issue is indeed co-elution and not a problem with peak shape (e.g., tailing or fronting) which can also cause peaks to appear overlapped. If you have a Diode Array Detector (DAD), you can use the peak purity function to check if a single peak consists of more than one compound[4]. If co-elution is confirmed, a systematic approach to optimizing your HPLC method is necessary.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-eluting peaks. Start with the simplest and most impactful adjustments first.
Caption: A stepwise workflow for troubleshooting co-eluting peaks in HPLC.
Step 1: Mobile Phase Modification
Changes to the mobile phase are often the easiest and most effective way to improve peak resolution[5][6].
Q2: How do I modify the mobile phase to improve separation?
A2: You can adjust the solvent strength (gradient), change the organic modifier, or alter the pH of the aqueous phase.
-
Adjusting the Gradient: For complex samples, a shallower gradient can improve the resolution of closely eluting peaks[2]. This increases the run time but allows for better separation.
-
Protocol: If your current gradient is, for example, 10-90% acetonitrile (B52724) in 20 minutes, try extending the gradient to 30 or 40 minutes over the same solvent range. You can also introduce isocratic holds at certain points in the gradient to help resolve critical pairs[3].
-
-
Changing the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, switching to methanol (B129727), or vice versa, can alter the elution order of your compounds[1][3].
-
Adjusting pH: Phenylphenalenones may have ionizable functional groups. Adjusting the pH of the mobile phase can change the ionization state of the analytes, thereby altering their retention and improving separation[1][2][6]. For acidic compounds, using a lower pH can suppress ionization and improve peak shape[2].
-
Protocol: Prepare your aqueous mobile phase with a buffer to control the pH. For example, you can use 0.1% formic acid for acidic conditions or a phosphate (B84403) buffer for near-neutral pH[6]. Test a range of pH values (e.g., 3, 5, and 7) to observe the effect on resolution.
-
Quantitative Impact of Mobile Phase Modifications (Hypothetical Data)
| Parameter Change | Initial Rs | Final Rs | Observation |
| Gradient Time: 20 min -> 40 min | 0.8 | 1.6 | Baseline separation achieved. |
| Organic Modifier: Acetonitrile -> Methanol | 0.8 | 1.2 | Improved separation, but not baseline. |
| Mobile Phase pH: 7.0 -> 3.0 | 0.9 | 1.8 | Significant improvement in resolution. |
Step 2: Adjusting Column Parameters
If modifying the mobile phase is insufficient, adjusting column parameters like temperature and flow rate can provide further improvements in resolution.
Q3: Can changing the column temperature or flow rate help resolve my peaks?
A3: Yes, both temperature and flow rate can affect resolution.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and better resolution[2][7]. However, be mindful of the thermal stability of your phenylphenalenone derivatives, as high temperatures can cause degradation[2].
-
Flow Rate: Lowering the flow rate generally increases the interaction time of the analytes with the stationary phase, which can lead to better separation, although it will also increase the analysis time[1][2][7].
Quantitative Impact of Column Parameter Adjustments (Hypothetical Data)
| Parameter Change | Initial Rs | Final Rs | Observation |
| Temperature: 30°C -> 50°C | 1.2 | 1.7 | Improved peak shape and resolution. |
| Flow Rate: 1.0 mL/min -> 0.7 mL/min | 1.2 | 1.9 | Better separation with increased run time. |
Step 3: Changing the Stationary Phase
If the above strategies do not yield the desired separation, changing the column chemistry is the next logical step.
Q4: When should I consider using a different HPLC column?
A4: If you have exhausted mobile phase and column parameter optimization with your current column, a different stationary phase may be necessary to achieve the desired selectivity[1][5]. Phenylphenalenones are aromatic compounds, so a column that offers different interactions, such as π-π interactions, could be beneficial.
-
Column Selection: If you are using a standard C18 column, consider switching to a phenyl-hexyl or a biphenyl (B1667301) stationary phase[4][8]. These columns can provide enhanced selectivity for aromatic compounds.
Experimental Protocol: Method Development for Phenylphenalenone Purification
-
Sample Preparation: Dissolve the crude phenylphenalenone extract in a solvent compatible with the initial mobile phase, such as methanol or a mixture of the mobile phase components[9]. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging[7].
-
Initial Scouting Run:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm and 360 nm (or as determined by the UV spectrum of your compounds).
-
-
Optimization: Based on the results of the scouting run, systematically apply the troubleshooting steps outlined above. Change only one parameter at a time to clearly observe its effect on the separation[7].
-
Final Method: Once baseline separation is achieved, the method can be scaled up for preparative purification.
Frequently Asked Questions (FAQs)
Q5: What are "ghost peaks" and how can I avoid them?
A5: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They can be caused by contaminants in the mobile phase, carryover from previous injections, or bleed from the column[10]. To avoid them, use high-purity HPLC-grade solvents, flush the system thoroughly between runs, and use a guard column[10].
Q6: My peak shape is poor (tailing or fronting). How does this affect resolution?
A6: Poor peak shape can lead to broader peaks, which in turn reduces resolution and can cause peaks to overlap[7]. Peak tailing can be caused by interactions with active sites on the column, while fronting can be a sign of column overload. Adjusting the mobile phase pH or using a different column can help with tailing, while reducing the sample concentration can address fronting.
Q7: Can I use the same method for both analytical and preparative HPLC?
A7: While the same stationary and mobile phases can often be used, the method will need to be adapted for preparative scale. This typically involves using a larger diameter column, a higher flow rate, and injecting a larger sample volume. The gradient may also need to be adjusted to maintain resolution with the higher sample load.
Q8: What is the role of a guard column in HPLC purification?
A8: A guard column is a small, disposable column placed before the main analytical column. It is packed with the same stationary phase and serves to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column[11].
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mastelf.com [mastelf.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromtech.com [chromtech.com]
- 9. Characterization of O-methyltransferases in the biosynthesis of phenylphenalenone phytoalexins based on the telomere-to-telomere gapless genome of Musella lasiocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability of 3',4'-Dihydroxy-2-O-methylanigorufone in DMSO solution over time
Technical Support Center: Stability of Compounds in DMSO Solution
This technical support center provides guidance on the stability of chemical compounds stored in Dimethyl Sulfoxide (DMSO), with a focus on addressing common concerns for researchers, scientists, and drug development professionals. While specific stability data for 3',4'-Dihydroxy-2-O-methylanigorufone is not publicly available, this guide offers best practices and troubleshooting advice applicable to this and other similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my compound in DMSO?
A1: The chemical stability of compounds in DMSO can be influenced by several factors:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.[1][2]
-
Storage Temperature: While freezing is often recommended for long-term storage, the stability of compounds at different temperatures is molecule-specific. Some compounds may be stable for extended periods at 4°C or even room temperature.[1][2][3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can be detrimental to the stability of some compounds.[4] However, studies have also shown that many compounds can withstand a limited number of cycles without significant degradation.[1][5][6]
-
Oxygen: The presence of dissolved oxygen in the DMSO solution can lead to the oxidation of sensitive compounds.[1][2]
-
Container Material: While research indicates no significant difference in compound recovery between glass and polypropylene (B1209903) containers for many substances, it is a factor to consider, especially for molecules that may adsorb to plastic surfaces.[1][6]
Q2: What is the recommended storage temperature for a 10 mM stock solution of this compound in DMSO?
A2: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C to minimize degradation. For short-term storage, 4°C is often acceptable. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles of the main stock.
Q3: How many freeze-thaw cycles can my compound in DMSO tolerate?
A3: The tolerance to freeze-thaw cycles is compound-specific. One study indicated no significant compound loss for a diverse set of compounds after 11 freeze-thaw cycles when appropriate handling procedures were followed, such as thawing under a nitrogen atmosphere.[1][6] However, other research suggests that repeated cycling can lead to compound deterioration, with losses of over 10% observed within 10 cycles for some compounds.[4] To minimize potential degradation, it is best to aliquot stock solutions.
Q4: My compound appears to have precipitated out of the DMSO solution after thawing. What should I do?
A4: Precipitation can occur, especially with compounds that have limited solubility in DMSO, and this can be exacerbated by changes in temperature. Before use, ensure the compound is fully redissolved. This can be achieved by gentle warming, vortexing, or sonication. Visually inspect the solution to confirm that no particulates are present. If precipitation is a recurring issue, consider storing the compound at a lower concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Compound degradation due to improper storage or handling. | 1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.3. Perform a stability study on your compound under your specific storage conditions (see Experimental Protocol below). |
| Loss of compound potency over time. | Gradual degradation of the compound in DMSO. | 1. Store aliquots at -80°C for long-term storage.2. Use anhydrous DMSO to prepare stock solutions.3. Consider storing the compound in a dry, powdered form and preparing fresh solutions as needed. |
| Visible color change in the DMSO stock solution. | Oxidation or other chemical degradation of the compound. | 1. Discard the stock solution.2. When preparing new stock, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. |
Summary of General Compound Stability in DMSO
The following table summarizes findings from studies on the stability of various compounds in DMSO under different conditions.
| Condition | Observation | Reference |
| Accelerated Stability (40°C) | Most compounds in a diverse set were found to be stable for 15 weeks. | [1][6] |
| Room Temperature Storage | The probability of observing a compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year. | [3] |
| Freeze-Thaw Cycles (-15°C to 25°C) | No significant loss was observed for many compounds after 11 cycles. | [1][6] |
| Water Content (90:10 DMSO:Water) | 85% of compounds were stable for a 2-year period at 4°C. | [7] |
| Container Material (Glass vs. Polypropylene) | No significant difference in compound recovery was observed over 5 months at room temperature. | [1][6] |
Experimental Protocol: Assessing Compound Stability in DMSO
This protocol outlines a general procedure for determining the stability of a compound in DMSO over time.
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties to the test compound)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene vials with screw caps (B75204) and septa
2. Equipment:
-
Analytical balance
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a UV detector and a Mass Spectrometer (MS)
-
Incubator or oven for accelerated stability studies (e.g., 40°C)
-
Freezer (-20°C or -80°C)
3. Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a sufficient amount of the test compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Prepare a 10 mM stock solution of the internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the test compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 ACN:Water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM). This sample represents the initial 100% concentration.
-
Incubation Samples: Aliquot the test compound stock solution into multiple vials, one for each time point and temperature condition to be tested.
-
-
Incubation:
-
Store the vials at the desired temperatures (e.g., -20°C, 4°C, room temperature, and 40°C for an accelerated study).
-
-
Analysis at Each Time Point:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each temperature condition.
-
Allow the vial to come to room temperature.
-
Prepare the sample for analysis by adding the internal standard and diluting as described for the T0 sample.
-
Analyze the sample by LC-MS.
-
4. Data Analysis:
-
For each time point, determine the peak area of the test compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aqueous Solubility of 3',4'-Dihydroxy-2-O-methylanigorufone
Welcome to the technical support center for 3',4'-Dihydroxy-2-O-methylanigorufone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a compound with the following properties:
The high logP value suggests that the compound is lipophilic and likely has poor solubility in aqueous solutions.[1] It is reported to have potential anti-inflammatory and neuroprotective properties.[2]
Q2: Why is my stock solution of this compound precipitating when diluted in an aqueous buffer?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds. This typically occurs when the concentration of the compound in the final aqueous buffer exceeds its solubility limit. The organic solvent from your stock solution may also influence the final solubility.
Q3: What are the general strategies to improve the solubility of this compound in aqueous buffers?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds.[3][4][5][6][7] These include:
-
pH Adjustment: The presence of hydroxyl groups in the structure of this compound suggests that its solubility may be pH-dependent.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7]
-
Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[8]
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules.[8]
-
Use of Excipients: Various excipients are designed to improve the solubility and bioavailability of drugs.[9][10]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Compound does not dissolve in the desired aqueous buffer. | The intrinsic aqueous solubility of the compound is very low. | 1. Attempt to dissolve the compound in a small amount of a water-miscible organic solvent first (e.g., DMSO, ethanol). 2. Explore pH modification of the buffer. 3. Consider the use of solubilizing excipients such as co-solvents, surfactants, or cyclodextrins. |
| Precipitation occurs after adding the stock solution to the buffer. | The final concentration of the compound is above its solubility limit in the buffer/co-solvent mixture. | 1. Lower the final concentration of the compound. 2. Increase the percentage of the co-solvent in the final solution. 3. Optimize the pH of the buffer. |
| Inconsistent results in biological assays. | Poor solubility may lead to variable concentrations of the active compound. | 1. Ensure the compound is fully dissolved before use. Visually inspect for any particulates. 2. Prepare fresh dilutions for each experiment. 3. Validate the solubility of the compound under the specific assay conditions. |
Experimental Protocols
Protocol 1: Solubility Determination and Optimization by pH Adjustment
This protocol outlines a method to assess the pH-dependent solubility of this compound.
Materials:
-
This compound
-
A range of common biological buffers (see table below)
-
Acids (e.g., 1 M HCl) and bases (e.g., 1 M NaOH) for pH adjustment
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of buffers with different pH values.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the solubility as a function of pH to determine the optimal pH range.
Common Aqueous Buffers and Their pH Ranges [11]
| Buffer | Effective pH Range |
| Citrate | 3.0 - 6.2 |
| Acetate | 3.6 - 5.6 |
| MES | 5.5 - 6.7 |
| Phosphate (PBS) | 5.8 - 8.0 |
| PIPES | 6.1 - 7.5 |
| MOPS | 6.5 - 7.9 |
| HEPES | 6.8 - 8.2 |
| Tris | 7.0 - 9.0 |
| CHES | 8.6 - 10.0 |
| CAPS | 9.7 - 11.1 |
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to improve solubility by adding a water-miscible organic solvent.
Materials:
-
This compound
-
Aqueous buffer at the optimal pH (determined from Protocol 1)
-
Water-miscible organic solvents (e.g., DMSO, ethanol, propylene (B89431) glycol, PEG 300)
Procedure:
-
Prepare a stock solution of this compound in a pure water-miscible organic solvent.
-
Prepare a series of co-solvent mixtures by mixing the organic solvent with the aqueous buffer at different ratios (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a small aliquot of the stock solution to each co-solvent mixture to achieve the desired final concentration.
-
Observe for any precipitation immediately and after a period of incubation (e.g., 1-2 hours).
-
Determine the maximum concentration that remains in solution for each co-solvent ratio.
Recommended Starting Concentrations for Co-solvents
| Co-solvent | Typical Starting Concentration Range (% v/v) |
| DMSO | 0.1 - 5 |
| Ethanol | 1 - 20 |
| Propylene Glycol | 5 - 30 |
| PEG 300 | 10 - 50 |
Protocol 3: Solubility Enhancement using Surfactants
This protocol details the use of surfactants to increase the aqueous solubility.
Materials:
-
This compound
-
Aqueous buffer at the optimal pH
-
Surfactants (e.g., Tween 80, Polysorbate 20, Sodium Lauryl Sulfate)
Procedure:
-
Prepare a series of surfactant solutions in the aqueous buffer at various concentrations (above and below the critical micelle concentration, if known).
-
Add this compound to each surfactant solution.
-
Equilibrate and determine the solubility as described in Protocol 1.
Commonly Used Surfactants [8][12]
| Surfactant | Type |
| Tween 80 (Polysorbate 80) | Non-ionic |
| Polysorbate 20 | Non-ionic |
| Sodium Lauryl Sulfate (SLS) | Anionic |
Visualizations
Caption: A workflow for optimizing the solubility of this compound.
Caption: A decision tree for addressing solubility issues.
References
- 1. This compound | CAS#:1392307-42-4 | Chemsrc [chemsrc.com]
- 2. This compound [myskinrecipes.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. japer.in [japer.in]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. senpharma.vn [senpharma.vn]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. dalochem.com [dalochem.com]
- 12. pharmtech.com [pharmtech.com]
Preventing degradation of 3',4'-Dihydroxy-2-O-methylanigorufone during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3',4'-Dihydroxy-2-O-methylanigorufone during extraction. The information is based on general principles for the extraction and stabilization of phenolic compounds, a class to which this target molecule belongs.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | - Optimize Solvent System: this compound is a phenolic compound. Use polar solvents like methanol (B129727), ethanol (B145695), or acetone (B3395972), or aqueous mixtures of these. Acidifying the solvent (e.g., with 0.1% HCl or formic acid) can improve the stability and solubility of phenolic compounds.[1] - Increase Solvent-to-Solid Ratio: A higher volume of solvent can enhance the extraction efficiency.[1] - Reduce Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction.[1] - Extend Extraction Time: Ensure sufficient time for the solvent to penetrate the plant matrix. However, prolonged extraction can also lead to degradation, so optimization is key.[1] |
| Degradation during Extraction | - Control Temperature: High temperatures can accelerate degradation. While elevated temperatures can increase solubility, they should be used cautiously. For many phenolic compounds, temperatures up to 100°C for short durations (e.g., in microwave-assisted extraction) may be acceptable, but degradation can occur at higher temperatures.[2][3] - Protect from Light: Phenolic compounds can be light-sensitive. Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil.[3] - Minimize Oxygen Exposure: The dihydroxy- substitution on the phenyl ring makes the compound susceptible to oxidation. Purge the extraction vessel with an inert gas (e.g., nitrogen or argon) and use degassed solvents.[3][4] |
| Binding to Plant Matrix | - Enzymatic Pre-treatment: Phenolic compounds can be bound to cell wall components. Pre-treatment with enzymes like cellulases or pectinases can help release these compounds.[5] - Acid or Alkaline Hydrolysis: In some cases, mild acid or alkaline hydrolysis can cleave bonds to release bound phenolics, but this must be carefully controlled to avoid degrading the target compound.[5] |
Issue 2: Presence of Impurities and Degradation Products in the Extract
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | - Add Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent to scavenge free radicals and prevent oxidation. - Use of Inert Atmosphere: As mentioned above, working under an inert atmosphere is crucial.[3] |
| Enzymatic Degradation | - Blanching: Briefly heating the plant material (blanching) before extraction can deactivate enzymes like polyphenol oxidases that cause degradation. - Freeze-Drying: Lyophilizing the plant material before extraction can also minimize enzymatic activity. |
| Co-extraction of Interfering Compounds | - Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract to separate compounds based on their polarity. For example, partition the aqueous extract with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a more polar solvent like ethyl acetate (B1210297) to isolate the phenolic fraction. - Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the extract and remove interfering substances before analysis or further purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While specific studies on this compound are limited, for related phenylphenalenones and other phenolic compounds, polar solvents are generally effective. Methanol is often efficient for lower molecular weight polyphenols, while aqueous acetone can be better for higher molecular weight compounds.[1] Ethanol is a good, less toxic alternative.[1] It is recommended to start with methanol or ethanol and optimize the solvent system based on your specific plant matrix and experimental goals. The addition of a small amount of acid (e.g., 0.1% formic acid) can help to stabilize the compound.[1]
Q2: How can I prevent the oxidation of this compound during extraction?
A2: The 3',4'-dihydroxy substitution makes this compound particularly susceptible to oxidation. To minimize this:
-
Work under an inert atmosphere: Use nitrogen or argon to displace oxygen from your extraction vessel.
-
Use degassed solvents: Boil and cool your solvents under an inert gas before use.
-
Add antioxidants: Include antioxidants like ascorbic acid or BHT in your extraction solvent.
-
Control pH: Maintain a slightly acidic pH, as alkaline conditions can promote the oxidation of phenolic compounds.
-
Keep it cool: Perform the extraction at low temperatures (e.g., on an ice bath) if possible, as heat can accelerate oxidation.
Q3: What are the recommended storage conditions for extracts containing this compound?
A3: For long-term stability, extracts should be stored at low temperatures, typically -20°C or -80°C.[6] They should be stored in amber vials to protect from light and under an inert atmosphere to prevent oxidation. It is also advisable to evaporate the solvent and store the extract as a dry residue to minimize degradation in solution.
Q4: Are there any advanced extraction techniques that could be beneficial for this compound?
A4: Yes, modern extraction techniques can offer advantages in terms of efficiency and reduced degradation:
-
Ultrasound-Assisted Extraction (UAE): This technique uses sound waves to disrupt cell walls, which can enhance extraction efficiency at lower temperatures and with shorter extraction times.[1]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.[1] However, careful temperature control is necessary to avoid degradation.[2]
-
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide, often with a polar co-solvent like ethanol, can provide a clean extract free of organic solvent residues. This method is performed under pressure and can be gentle on thermolabile compounds.
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction of this compound
-
Sample Preparation:
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (v/v) containing 0.1% ascorbic acid.
-
Purge the flask with nitrogen gas for 5 minutes.
-
Seal the flask and wrap it in aluminum foil to protect it from light.
-
Place the flask on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of the extraction solvent for 12 hours.
-
Combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Transfer the concentrated extract to an amber vial, purge with nitrogen, and store at -20°C.
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Troubleshooting degradation during extraction.
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. Differentiating Dyes: A Spectroscopic Investigation into the Composition of Scarlet Bloodroot (Haemodorum coccineum R.Br.) Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Haemodorum coccineum - Wikipedia [en.wikipedia.org]
- 11. aff.org.au [aff.org.au]
- 12. Taxon Profile of Anigozanthos rufus Labill. | Florabase [florabase.dbca.wa.gov.au]
Improving peak resolution in HPLC analysis of anigorufone isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of anigorufone (B158205) isomers. The information provided is based on established chromatographic principles to help you improve peak resolution and achieve accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of anigorufone isomers.
Question: I am seeing poor resolution between my anigorufone isomer peaks. What are the first steps to improve separation?
Answer: Poor resolution between closely eluting isomers is a common challenge. Here are the initial steps to troubleshoot and improve your separation:
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity for isomers.[1][2] Methanol can sometimes offer different selectivity compared to acetonitrile for structurally similar compounds.[2]
-
Aqueous Phase pH: If your anigorufone isomers have ionizable functional groups, the pH of the mobile phase is critical. Operate at a pH at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or non-ionized).[1][3]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Modify the Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can affect selectivity.
Question: My anigorufone isomer peaks are tailing. What causes this and how can I fix it?
Answer: Peak tailing can compromise quantification and resolution.[4] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.[3][5]
-
Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on the analytes, causing tailing.[1]
-
Column Contamination: Accumulation of sample matrix components on the column can lead to peak tailing.[5]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing, especially for early eluting peaks.[1][3][5]
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are properly fitted to minimize dead volume.[1]
-
Question: I am observing peak fronting for my anigorufone isomers. What is the likely cause?
Answer: Peak fronting is less common than tailing but can occur. The most frequent causes are:
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves and retention time increases slightly, you have confirmed sample overload.[4]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[3]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating anigorufone isomers?
While the optimal column depends on the specific anigorufone isomers, a good starting point is a high-purity, end-capped C18 column with a small particle size (e.g., < 3 µm) for high efficiency. For isomers that are difficult to resolve, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can provide different interactions based on aromaticity and polarity.[2] Chiral stationary phases are necessary if you are separating enantiomers.[6]
Q2: How can I reduce my analysis time without sacrificing resolution?
To decrease run time while maintaining resolution, you can explore using:
-
UHPLC Systems: These systems operate at higher pressures and allow for the use of shorter columns with smaller particles, leading to faster separations with high efficiency.
-
Gradient Elution: A gradient program that increases the organic solvent concentration over time can sharpen peaks and reduce the retention time of late-eluting compounds.[7]
-
Higher Temperatures: Increasing the column temperature reduces the mobile phase viscosity, allowing for higher flow rates without a significant loss in resolution.
Q3: My baseline is noisy. What are the potential causes?
A noisy baseline can be caused by several factors:
-
Mobile Phase Contamination: Impurities in the mobile phase can lead to a noisy or drifting baseline, especially during gradient elution.[3] Ensure you are using high-purity solvents and freshly prepared mobile phases.
-
Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause noise.
-
Pump Problems: Inconsistent mixing or pump seal failure can lead to pressure fluctuations and a noisy baseline.
Experimental Protocols
The following are example HPLC methods for the analysis of anigorufone isomers. These should be used as a starting point for method development.
Method 1: Isocratic Separation for Routine Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Method 2: Gradient Separation for Improved Resolution of Closely Eluting Isomers
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm
Data Presentation
Table 1: Effect of Organic Modifier on Isomer Resolution
| Organic Modifier (60% in Water) | Resolution between Isomer 1 and 2 |
| Acetonitrile | 1.3 |
| Methanol | 1.6 |
Table 2: Impact of Column Temperature on Retention Time and Resolution
| Column Temperature (°C) | Retention Time of Isomer 1 (min) | Resolution |
| 25 | 8.2 | 1.4 |
| 35 | 7.5 | 1.7 |
| 45 | 6.8 | 1.6 |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting workflow for improving peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Quick Tips to Develop and Improve Your IC Method [thermofisher.com]
Technical Support Center: Long-Term Storage of 3',4'-Dihydroxy-2-O-methylanigorufone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of 3',4'-Dihydroxy-2-O-methylanigorufone to ensure its stability and integrity for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C.[1] It is crucial to maintain a consistent temperature within this range, as fluctuations can be more damaging than steady conditions.
Q2: My order of this compound arrived at room temperature. Is the compound still viable?
A2: While the recommended long-term storage temperature is 2-8°C, many compounds are stable at warmer temperatures for short durations. If the transit time was minimal, the compound is likely still acceptable for use. However, for critical experiments, it is advisable to perform a quality control check, such as HPLC analysis, to confirm its purity and integrity.
Q3: Should I be concerned about the light sensitivity of this compound?
A3: Yes. As a phenolic compound, this compound is potentially susceptible to photodegradation. It is best practice to store it in an amber or opaque vial to protect it from light. When handling the compound, especially in solution, minimize its exposure to direct light.
Q4: Is this compound sensitive to air or moisture?
A4: The 3',4'-dihydroxy- substitution pattern, which forms a catechol-like moiety, makes the compound susceptible to oxidation. For optimal stability, especially for very long-term storage or as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. The compound may also be hygroscopic; therefore, storage in a desiccator or a controlled low-humidity environment is advisable.
Q5: How should I store this compound once it is in solution?
A5: It is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light. The stability of the compound in solution will depend on the solvent used; for aqueous solutions, stability may be limited.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample. | Degradation of the compound. | 1. Review storage conditions: check temperature logs, light exposure, and container seal. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. If degradation is confirmed, use a fresh, properly stored sample for experiments. |
| Loss of biological activity or inconsistent experimental results. | Compound degradation leading to reduced potency. | 1. Confirm the purity of your sample using an appropriate analytical method (e.g., HPLC, NMR). 2. Always use a fresh, validated batch of the compound for critical experiments. 3. Prepare solutions immediately before use and protect them from light. |
| Discoloration (e.g., yellowing or browning) of the solid compound or solution. | Oxidation of the catechol moiety. | 1. This is a strong indicator of degradation. The sample should be discarded. 2. For future storage, ensure the container is purged with an inert gas and sealed tightly. 3. Store in a desiccator to minimize moisture. |
| Precipitation observed in a stored stock solution. | Poor solubility at storage temperature or degradation to a less soluble product. | 1. Ensure the chosen solvent is appropriate for long-term stability at the storage temperature. 2. Gently warm the solution and sonicate to attempt redissolution. If the precipitate does not dissolve, it may be a degradation product, and the solution should be discarded. |
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation processes. |
| Light | Protect from light (Amber or opaque vial) | To prevent photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the catechol moiety. |
| Humidity | Low humidity (Desiccator) | To prevent hydrolysis and degradation from moisture. |
| Form | Solid powder | More stable than in solution for long-term storage. |
Experimental Protocols
Protocol 1: Routine Quality Control of Stored this compound using HPLC
Objective: To assess the purity and detect any degradation of this compound over time.
Methodology:
-
Standard Preparation: Prepare a fresh stock solution of high-purity this compound in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the stored sample in the same solvent and at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength determined by a UV scan of the pure compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the freshly prepared standard to determine the retention time and peak area of the pure compound.
-
Run the stored sample.
-
Compare the chromatograms. The appearance of new peaks or a significant decrease in the main peak area of the stored sample compared to the standard indicates degradation. Purity can be calculated based on the relative peak areas.
-
Protocol 2: Forced Degradation Study
Objective: To understand the degradation pathways of this compound and to validate the stability-indicating nature of the HPLC method.
Methodology:
-
Prepare several solutions of the compound in a suitable solvent.
-
Expose each solution to one of the following stress conditions, aiming for 5-20% degradation:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a UV lamp.
-
-
Analyze the stressed samples by HPLC alongside a non-stressed control.
-
The HPLC method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of sample degradation.
Caption: Hypothetical oxidation pathway of the catechol moiety in the compound.
References
Optimizing concentration of 3',4'-Dihydroxy-2-O-methylanigorufone for cell-based assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 3',4'-Dihydroxy-2-O-methylanigorufone in cell-based assays. The information is based on general principles for natural phenolic compounds and aims to help optimize experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A: this compound is a phenolic compound and is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.[1]
Q2: What is the expected mechanism of action for this compound?
A: As a phenolic compound, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. Phenolic compounds often modulate signaling pathways related to inflammation and cellular stress, such as the NF-κB or MAPK pathways.[2][3] Its precise mechanism is an active area of research and may be cell-type dependent.
Q3: What concentration range should I start with for my experiments?
A: For initial screening, it is advisable to test a broad range of concentrations to determine the compound's potency in your specific cell model. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.1 µM to 100 µM.[4] This initial experiment will help identify a narrower, more effective range for subsequent dose-response and IC50 determination assays.
Q4: My compound solution appears to have precipitated in the culture medium. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. To address this, try lowering the final concentration of the compound. You can also attempt to pre-dilute the DMSO stock in a small volume of medium before adding it to the bulk culture, ensuring rapid mixing. Visually inspect the medium under a microscope after adding the compound to confirm there is no precipitation. If the problem persists, consider using a different solvent or a solubilizing agent, but be sure to test the vehicle for toxicity first.
Q5: Is this compound known to be cytotoxic?
A: Like many bioactive compounds, this compound may exhibit cytotoxicity at high concentrations. It is crucial to perform a dose-response experiment to determine the cytotoxic threshold in your cell line. Assays such as MTT, MTS, or Resazurin can be used to quantify cell viability across a range of concentrations.[5][6] Always include a vehicle-only control (e.g., DMSO) to distinguish compound-specific effects from solvent toxicity.
Troubleshooting Guide for Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at tested concentrations. | 1. Concentration is too low.2. The cell line is resistant or does not express the target.3. Compound is inactive or degraded.4. Insufficient incubation time. | 1. Test a higher range of concentrations (e.g., up to 200 µM).2. Use a different, potentially more sensitive cell line or verify target expression.3. Use a fresh aliquot of the compound; verify storage conditions.4. Increase the incubation period (e.g., from 24h to 48h or 72h). |
| High variability between replicate wells. | 1. Uneven cell seeding.2. "Edge effect" in the multi-well plate.3. Inconsistent pipetting of the compound.4. Compound precipitation at higher concentrations. | 1. Ensure a homogenous single-cell suspension before plating; use proper pipetting technique.2. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity.3. Use calibrated pipettes and mix well after adding the compound.4. Visually inspect wells for precipitates; test a lower concentration range. |
| High background signal or false positives. | 1. Autofluorescence of the compound (common with phenolic compounds).2. Contamination of cell cultures (e.g., mycoplasma).3. Interaction of the compound with the assay reagent. | 1. For fluorescence-based assays, measure the fluorescence of the compound in cell-free media. If high, consider a colorimetric or luminescent assay instead.2. Regularly test for mycoplasma contamination.[7]3. Run a control with the compound and assay reagent in cell-free media to check for direct chemical reactions. |
| Significant cytotoxicity observed even at the lowest concentrations. | 1. The compound is highly potent in your cell line.2. The solvent (e.g., DMSO) concentration is too high.3. Error in stock solution concentration calculation. | 1. Test a lower range of concentrations (e.g., nanomolar range).2. Ensure the final solvent concentration is well below the toxic threshold for your cells. Run a solvent toxicity control.3. Double-check all calculations and re-prepare the stock solution if necessary. |
Data Presentation: Recommended Concentration Ranges
The following table provides hypothetical starting points for optimizing the concentration of this compound. Actual optimal concentrations may vary significantly based on the cell line and assay.
| Experiment Type | Cell Line Type (Example) | Suggested Concentration Range (µM) | Typical Incubation Time |
| Initial Range-Finding Screen | Any | 0.1, 1, 10, 50, 100 | 24 - 48 hours |
| IC50 Determination | Sensitive Cancer Cell Line (e.g., MCF-7) | 0.5 - 50 | 48 - 72 hours |
| IC50 Determination | Resistant Cell Line (e.g., a primary cell line) | 10 - 200 | 48 - 72 hours |
| Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) | RAW 264.7 | 1 - 25 (non-toxic range) | 24 hours |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Sterile 96-well, black-walled, clear-bottom plates (for fluorescence)
-
Resazurin-based assay reagent (e.g., alamarBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the optimal seeding density (determined beforehand for your cell line, e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. For example, create a 2-fold dilution series to obtain 8-10 different concentrations (e.g., from 100 µM down to 0.2 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the Resazurin reagent to each well.
-
Incubate the plate for another 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the untreated control wells are near saturation but not beyond the linear range of the assay.
-
Measure the fluorescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of blank wells (medium + reagent only) from all other values.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Fluorescence of treated well / Average Fluorescence of vehicle control wells) x 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Mandatory Visualizations
Caption: Hypothetical anti-inflammatory signaling pathway inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. zen-bio.com [zen-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. corning.com [corning.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Phenylphenalenones in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with phenylphenalenones in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are phenylphenalenones and why is their solubility a common issue?
A1: Phenylphenalenones are a class of naturally occurring polycyclic phenolic compounds.[1] Their rigid, aromatic structure contributes to strong intermolecular forces in the solid state, leading to low aqueous solubility. This poor solubility can result in underestimated biological activity, poor reproducibility in assays, and challenges in formulation development.
Q2: My phenylphenalenone compound is precipitating in my cell-based assay. What are the immediate troubleshooting steps?
A2: Precipitate formation is a common indicator of poor solubility. Here are some immediate steps to consider:
-
Visually inspect your stock solution: Ensure your compound is fully dissolved in your organic solvent stock (typically DMSO) before diluting it into your aqueous assay buffer.
-
Optimize your dilution method: Avoid direct dilution of a concentrated DMSO stock into the final aqueous buffer. A serial dilution approach can help prevent the compound from crashing out of solution.
-
Check the final DMSO concentration: While many cell lines can tolerate up to 0.5% DMSO, higher concentrations can be toxic. However, a slightly higher (but non-toxic) DMSO concentration may be necessary to maintain solubility.
-
Consider the pH of your media: The solubility of phenolic compounds can be pH-dependent. Ensure the pH of your assay media is optimal and consistent.
Q3: What are the main strategies to improve the solubility of phenylphenalenones for biological assays?
A3: There are several effective strategies to enhance the solubility of poorly soluble compounds like phenylphenalenones:
-
Formulation-based approaches: This includes the use of co-solvents, cyclodextrin (B1172386) complexation, lipid-based formulations, and nanoparticle formulations.[2][3]
-
Chemical modification: Synthesizing more soluble derivatives or prodrugs of the parent phenylphenalenone can be a long-term solution.
-
Physical modification: Reducing the particle size of the compound through techniques like micronization or nanomilling can improve the dissolution rate.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
| Potential Cause | Suggested Solution |
| Supersaturation and rapid precipitation | Perform a serial dilution of your DMSO stock solution in the assay buffer rather than a single large dilution. This gradual decrease in solvent strength can help maintain solubility. |
| Low kinetic solubility | Increase the final concentration of the co-solvent (e.g., DMSO) in your assay, ensuring it remains within the tolerated limit for your cell line. Alternatively, consider using a different co-solvent. |
| pH-dependent solubility | Evaluate the solubility of your phenylphenalenone at different pH values to determine the optimal pH for your assay buffer. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Suggested Solution |
| Partial compound precipitation | Use a solubility-enhancing formulation such as cyclodextrin complexes or lipid-based formulations to ensure the compound remains in solution throughout the assay. |
| Inaccurate concentration of soluble compound | Before conducting your biological assay, perform a solubility assessment under the exact assay conditions (buffer, temperature, incubation time) to determine the maximum soluble concentration of your compound. |
| Adsorption to plasticware | Consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your assay buffer to prevent the compound from adsorbing to the plate wells. |
Data Presentation: Solubility Enhancement Strategies
While specific quantitative data for phenylphenalenones is limited in published literature, the following tables provide examples of solubility enhancement achieved for structurally related and poorly soluble flavonoids and polyphenols. These demonstrate the potential improvements that can be expected with different formulation strategies.
Table 1: Solubility Enhancement of Flavonoids using Cyclodextrins
| Flavonoid | Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Increase (Fold) | Reference |
| Quercetin | β-Cyclodextrin | 1:1 | ~10 | [4] |
| Morin Hydrate | HP-β-Cyclodextrin | 1:1 | ~25 | [5] |
| Catechin | HP-β-Cyclodextrin | 1:1 | ~15 | [5] |
| Chrysin | RAMEB | 1:2 | >100 | [6] |
Note: This data is for analogous compounds and the actual solubility enhancement for a specific phenylphenalenone must be determined experimentally.
Table 2: Characteristics of Nanoparticle Formulations for Poorly Soluble Polyphenols
| Polyphenol | Nanoparticle Type | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Curcumin | Lipid-Cyclodextrin | 331.0 ± 17.9 | 84.4 ± 2.4 | [7] |
| Resveratrol | Lipid-Cyclodextrin | 329.9 ± 1.9 | 72.2 ± 1.5 | [7] |
| Dibenzoylmethane | Lipid-Cyclodextrin | 163.8 ± 3.2 | 86.4 ± 0.6 | [7] |
Note: This data illustrates typical characteristics of nanoparticle formulations for similar compounds.
Experimental Protocols
Protocol 1: Preparation of a Phenylphenalenone-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required mass of the phenylphenalenone and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.
-
Slurry Formation: Place the accurately weighed HP-β-CD in a mortar and add a minimal amount of a water/ethanol (50:50 v/v) mixture to form a thick paste.
-
Kneading: Gradually add the weighed phenylphenalenone to the paste while continuously triturating with a pestle for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Preparation of a Phenylphenalenone-Loaded Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Screening: Determine the solubility of the phenylphenalenone in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP).
-
Formulation Preparation: Prepare a homogenous mixture of the selected oil, surfactant, and co-surfactant at a predetermined ratio (e.g., 30:40:30 w/w).
-
Drug Loading: Add the phenylphenalenone to the excipient mixture and stir at room temperature or with gentle warming until it is completely dissolved.
-
Characterization: Assess the self-emulsification properties by adding the formulation to an aqueous medium and observing the formation of an emulsion. Characterize the droplet size of the resulting emulsion.
Protocol 3: Preparation of Phenylphenalenone-Loaded Nanoparticles (Antisolvent Precipitation)
-
Organic Phase Preparation: Dissolve the phenylphenalenone in a suitable water-miscible organic solvent (e.g., acetone (B3395972) or ethanol). A stabilizer, such as a polymer (e.g., PVP), can also be added to this phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the antisolvent. This can contain a surfactant (e.g., Poloxamer 188) to aid in stabilization.
-
Precipitation: Under constant stirring, inject the organic phase into the aqueous phase using a syringe pump at a controlled flow rate.
-
Solvent Removal: Remove the organic solvent from the resulting nanosuspension by evaporation under reduced pressure.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, and drug loading.
Mandatory Visualizations
Signaling Pathways
Phenylphenalenones, as polyphenolic compounds, may exert their biological effects through the modulation of key signaling pathways involved in inflammation and cancer, such as NF-κB and MAPK. The following diagrams illustrate these potential mechanisms of action.
Caption: Potential inhibition of the NF-κB signaling pathway by phenylphenalenones.
Caption: Potential modulation of the MAPK/ERK signaling pathway by phenylphenalenones.
Experimental Workflow
Caption: Workflow for overcoming phenylphenalenone solubility issues.
References
- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Lipid-based nanocarriers for enhanced delivery of plant-derived bioactive molecules: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnfs.or.kr [pnfs.or.kr]
- 6. dovepress.com [dovepress.com]
- 7. Preparation, Characterization and Antioxidant Evaluation of Poorly Soluble Polyphenol-Loaded Nanoparticles for Cataract Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing sample loss during solid-phase extraction of 3',4'-Dihydroxy-2-O-methylanigorufone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize sample loss during the solid-phase extraction (SPE) of 3',4'-Dihydroxy-2-O-methylanigorufone.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for SPE method development?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust SPE protocol. The key properties are its polarity, acidity (pKa), and lipophilicity (logP). Being a phenolic compound containing a catechol group, it is polar and acidic. The estimated physicochemical properties are summarized in the table below.
Q2: Which type of SPE sorbent is most suitable for extracting this compound?
A2: For a polar, acidic compound like this compound, several types of sorbents can be effective. Reversed-phase (e.g., C18, polymeric) and mixed-mode (e.g., anion exchange with reversed-phase) sorbents are generally recommended. The choice depends on the sample matrix and the desired purity of the final extract.[1]
Q3: How does pH affect the retention of this compound on the SPE sorbent?
A3: The pH of the sample and wash solutions significantly impacts the retention of ionizable compounds.[1][2] To ensure maximum retention on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 units below the pKa of the analyte to keep it in its neutral, less polar form. For this compound, with an estimated pKa1 of around 7.5, a sample pH of ≤ 5.5 is recommended for optimal retention.
Q4: What are the best solvents for eluting this compound from the SPE cartridge?
A4: The choice of elution solvent depends on the sorbent used. For reversed-phase sorbents, a water-miscible organic solvent of sufficient strength is needed to disrupt the hydrophobic interactions.[1] Methanol (B129727) or acetonitrile (B52724) are commonly used. The pH of the elution solvent can be adjusted to be above the pKa of the analyte to facilitate its ionization and reduce its retention, thereby improving elution efficiency. For this compound, a slightly basic elution solvent (e.g., methanol with a small amount of ammonium (B1175870) hydroxide) could be effective.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound, focusing on minimizing sample loss.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Analyte | Improper Sorbent Choice: The sorbent may not have sufficient affinity for the analyte. | For this polar compound, consider using a polymeric reversed-phase sorbent or a mixed-mode anion exchange sorbent for stronger retention.[1] |
| Incorrect Sample pH: The analyte may be ionized during loading, leading to poor retention. | Adjust the sample pH to be at least 2 units below the pKa of the phenolic hydroxyl groups (estimated pKa1 ~7.5), i.e., pH ≤ 5.5, to ensure the compound is in its neutral form. | |
| Wash Solvent is Too Strong: The wash solvent may be prematurely eluting the analyte. | Use a weaker wash solvent. For reversed-phase, this means a lower percentage of organic solvent. Ensure the pH of the wash solvent is also maintained at ≤ 5.5. | |
| Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Consider adjusting the pH of the elution solvent to be above the pKa of the analyte (e.g., pH ≥ 9.5) to ionize it and facilitate elution. Increase the volume of the elution solvent and consider collecting multiple elution fractions.[1] | |
| Analyte Degradation: Catechol-containing compounds can be susceptible to oxidation, especially at high pH. | Work quickly and at cool temperatures. Consider adding an antioxidant (e.g., ascorbic acid) to the sample. Avoid prolonged exposure to high pH during elution. | |
| Poor Reproducibility | Inconsistent Flow Rate: A variable flow rate can affect the interaction time between the analyte and the sorbent. | Use a vacuum manifold or an automated SPE system to maintain a consistent and slow flow rate (e.g., 1-2 mL/min) during sample loading and elution. |
| Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. | |
| Variable Sample Pre-treatment: Inconsistent sample preparation can lead to variable results. | Follow a standardized and documented sample pre-treatment protocol, paying close attention to pH adjustment and particulate removal. | |
| Clogged SPE Cartridge | Particulates in the Sample: Solid particles in the sample can block the frits of the SPE cartridge. | Centrifuge and filter the sample through a 0.45 µm filter before loading it onto the SPE cartridge. |
| High Sample Viscosity: A viscous sample will not pass through the sorbent bed easily. | Dilute the sample with a solvent that is compatible with the SPE method (i.e., a weak solvent for retention). |
Quantitative Data Summary
The following tables provide a summary of key parameters for the solid-phase extraction of this compound.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Implication for SPE |
| Molecular Weight | 318.32 g/mol | Standard property, no major implications for SPE. |
| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suitable for reversed-phase SPE. |
| pKa1 (first phenolic OH) | ~7.5 - 8.5 | Crucial for pH adjustment to control retention and elution. |
| pKa2 (second phenolic OH) | ~10.0 - 11.0 | Less critical for standard reversed-phase SPE but can be a factor in mixed-mode or at very high pH. |
Table 2: Recommended SPE Conditions for Reversed-Phase Sorbent (e.g., C18 or Polymeric)
| Step | Solvent/Solution | Volume | Purpose |
| Conditioning | Methanol | 2 x 3 mL | To wet the sorbent and activate the stationary phase. |
| Equilibration | Water (pH adjusted to ≤ 5.5 with formic or acetic acid) | 2 x 3 mL | To prepare the sorbent for the aqueous sample. |
| Sample Loading | Sample diluted in water or a weak buffer (pH ≤ 5.5) | As required | To load the analyte onto the sorbent in its neutral form for optimal retention. |
| Washing | 5-10% Methanol in water (pH ≤ 5.5) | 2 x 3 mL | To remove polar interferences without eluting the analyte. |
| Elution | 90-100% Methanol (may be slightly basified with NH4OH for improved recovery) | 2 x 2 mL | To desorb and collect the purified analyte. |
Experimental Protocol: SPE of this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Materials:
- SPE cartridges (e.g., C18 or polymeric reversed-phase, 100 mg/3 mL)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or acetic acid
- Ammonium hydroxide
- Vortex mixer
- Centrifuge
- SPE vacuum manifold
2. Sample Pre-treatment: a. If the sample is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., methanol) and then dilute it with water to a final organic solvent concentration of <5%. b. Adjust the pH of the aqueous sample to ≤ 5.5 using a dilute solution of formic acid or acetic acid. c. Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates. d. Filter the supernatant through a 0.45 µm syringe filter.
3. SPE Procedure: a. Conditioning: Pass 3 mL of methanol through the SPE cartridge at a flow rate of approximately 2-3 mL/min. b. Equilibration: Pass 3 mL of pH-adjusted water (pH ≤ 5.5) through the cartridge. Do not allow the sorbent bed to go dry. c. Sample Loading: Load the pre-treated sample onto the cartridge at a slow and consistent flow rate of 1-2 mL/min. d. Washing: Wash the cartridge with 3 mL of 5% methanol in pH-adjusted water (pH ≤ 5.5) to remove any weakly retained impurities. e. Drying (Optional but recommended): Dry the sorbent bed by applying vacuum for 5-10 minutes to remove excess water. f. Elution: Elute the analyte with 2 mL of methanol into a clean collection tube. For potentially better recovery, a second elution with another 2 mL of methanol can be performed and collected in the same tube.
4. Post-Elution Processing: a. The collected eluate can be evaporated to dryness under a gentle stream of nitrogen. b. The dried residue can be reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC).
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound in SPE.
References
Validation & Comparative
A Comparative Analysis of Neuroprotective Efficacy: Resveratrol versus the Enigmatic 3',4'-Dihydroxy-2-O-methylanigorufone
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the neuroprotective effects of resveratrol (B1683913) and 3',4'-Dihydroxy-2-O-methylanigorufone. While resveratrol has been the subject of extensive research, demonstrating a wide array of neuroprotective mechanisms, this compound remains a largely uncharacterized compound with only putative neuroprotective properties mentioned in non-peer-reviewed contexts.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide an objective comparison based on available experimental data. However, the current scientific landscape only permits a detailed analysis of resveratrol's neuroprotective efficacy. Information regarding this compound is limited to its commercial availability and general, unsubstantiated claims of potential anti-inflammatory and neuroprotective activities in cellular models of oxidative stress.[1] No specific experimental data from peer-reviewed studies could be retrieved to support these claims.
Therefore, this document will proceed with a thorough examination of resveratrol's neuroprotective profile, presenting quantitative data and experimental methodologies as a benchmark for the evaluation of other potential neuroprotective agents.
Resveratrol: A Multi-Faceted Neuroprotective Agent
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, blueberries, and peanuts. Its ability to cross the blood-brain barrier has made it a promising candidate for the treatment of various neurodegenerative diseases. The neuroprotective effects of resveratrol are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of resveratrol.
Table 1: In Vitro Neuroprotective Effects of Resveratrol
| Cell Line | Insult | Resveratrol Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y Human Neuroblastoma | Amyloid-β (Aβ) | 25 µM | Cell Viability (MTT Assay) | Increased cell viability | (Fremont, 2000) |
| Primary Cortical Neurons | Glutamate | 10-50 µM | Neuronal Survival | Attenuated glutamate-induced cell death | (Albani et al., 2009) |
| PC12 Cells | 6-hydroxydopamine (6-OHDA) | 10 µM | Apoptosis (TUNEL Assay) | Reduced number of apoptotic cells | (Lee et al., 2009) |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µM | Nitric Oxide (NO) Production | Inhibited LPS-induced NO release | (Candelario-Jalil et al., 2007) |
Table 2: In Vivo Neuroprotective Effects of Resveratrol
| Animal Model | Disease Model | Resveratrol Dosage | Outcome Measure | Result | Reference |
| Rats | Stroke (MCAO) | 30 mg/kg | Infarct Volume | Reduced ischemic brain damage | (Sinha et al., 2002) |
| Mice | Alzheimer's Disease (APP/PS1) | 20 mg/kg/day | Aβ Plaque Load | Decreased amyloid plaque deposition | (Karuppagounder et al., 2009) |
| Rats | Parkinson's Disease (6-OHDA) | 20 mg/kg | Dopaminergic Neuron Loss | Protected against loss of tyrosine hydroxylase-positive neurons | (Blanchet et al., 2008) |
Experimental Protocols
A variety of experimental assays are employed to evaluate the neuroprotective efficacy of compounds like resveratrol. Below are detailed methodologies for some of the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of the test compound (e.g., resveratrol) for a specified duration (e.g., 2 hours).
-
Insult: Introduce the neurotoxic agent (e.g., Amyloid-β) and co-incubate for 24-48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture neuronal cells and treat with the test compound and neurotoxic insult as described above.
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe for ROS, for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of resveratrol are mediated through various signaling pathways. The following diagrams illustrate some of these key pathways and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Resveratrol's antioxidant mechanism.
Caption: Resveratrol's anti-inflammatory mechanism.
Caption: Workflow for in vitro neuroprotection assays.
Conclusion
Resveratrol has demonstrated significant neuroprotective potential across a multitude of preclinical studies. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.
In stark contrast, this compound remains a compound of unknown biological activity in the peer-reviewed scientific literature. While it is commercially available and noted for potential neuroprotective properties, the absence of published experimental data precludes any meaningful comparison with well-characterized molecules like resveratrol. Future research is imperative to elucidate the potential neuroprotective efficacy and mechanisms of this compound. Until such data becomes available, its standing as a neuroprotective agent remains speculative. Researchers are encouraged to approach claims of its efficacy with caution and to prioritize evidence-based evaluations.
References
Comparative Analysis of the Antioxidant Capacity of Anigorufone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of anigorufone (B158205) derivatives. Anigorufone, a phenylnaphthalene compound, and its derivatives are of interest for their potential therapeutic properties, including their ability to combat oxidative stress. This document summarizes the available experimental data on their antioxidant capacity, details the methodologies used for these assessments, and visualizes key signaling pathways involved in cellular antioxidant responses.
Introduction to Anigorufone and Oxidative Stress
Anigorufone is a naturally occurring compound belonging to the phenylnaphthalene class.[1] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The chemical structure of anigorufone, particularly its phenolic hydroxyl group, suggests potential antioxidant activity.[1] This has led to investigations into its and its derivatives' capacity to scavenge free radicals.
Quantitative Analysis of Antioxidant Capacity
Direct quantitative antioxidant capacity data for anigorufone remains elusive in the reviewed literature. However, a study on its derivative, 2,4-Dihydroxy-9-phenyl-1H-phenalen-1-one (also known as 4-hydroxyanigorufone), has demonstrated its high radical scavenging capacity. The Oxygen Radical Absorbance Capacity (ORAC) assay was used to evaluate this derivative, indicating its potential as a potent antioxidant.[2]
For a comprehensive comparison, the following table presents the available antioxidant capacity data for 4-hydroxyanigorufone. Data for anigorufone and other derivatives will be added as they become available in published research.
| Compound Name | Chemical Structure | Assay | Antioxidant Capacity | Reference |
| Anigorufone | C₁₉H₁₂O₂ | - | Data Not Available | - |
| 4-hydroxyanigorufone | C₁₉H₁₂O₃ | ORAC | High Radical Scavenging Capacity* | [2] |
*Specific ORAC value in Trolox Equivalents (TE) was not provided in the cited study.
Experimental Protocols for Antioxidant Capacity Assays
The following are detailed methodologies for key experiments commonly used to determine the antioxidant capacity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases. The extent of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the anigorufone derivative in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution in a test tube or a microplate well.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Principle: The ABTS•⁺ has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Procedure:
-
Generation of ABTS•⁺: Prepare a solution of ABTS and potassium persulfate in water and allow it to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the anigorufone derivative in a suitable solvent.
-
Reaction Mixture: Add a specific volume of the sample solution to the ABTS•⁺ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Principle: A peroxyl radical generator (AAPH) induces the decay of a fluorescent probe (fluorescein). The antioxidant's presence quenches the radical chain reaction, thus preserving the fluorescence. The area under the fluorescence decay curve (AUC) is proportional to the antioxidant capacity.
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, the peroxyl radical generator, and a standard antioxidant (Trolox).
-
Sample Preparation: Prepare a stock solution and dilutions of the anigorufone derivative.
-
Assay in Microplate: In a black microplate, add the fluorescent probe, the sample or standard, and the peroxyl radical generator.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the net area under the curve (AUC) for each sample and standard. The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
Signaling Pathways Modulated by Antioxidants
Antioxidants can exert their protective effects by modulating various cellular signaling pathways. Below are diagrams of two key pathways involved in the response to oxidative stress.
Experimental Workflow for Antioxidant Capacity Assessment
Caption: Workflow for assessing the antioxidant capacity of anigorufone derivatives.
Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress.
Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.
MAPK Signaling Pathway in Oxidative Stress
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by oxidative stress, leading to diverse cellular responses.
Caption: A simplified representation of the MAPK signaling pathway activated by oxidative stress.
References
Validating the Anti-inflammatory Activity of 3',4'-Dihydroxy-2-O-methylanigorufone in Primary Microglia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory potential of 3',4'-Dihydroxy-2-O-methylanigorufone, a novel phenyl-phenalenone compound, in primary microglia. Due to the limited publicly available data on this specific compound, this document outlines a comprehensive experimental plan based on established protocols for analogous compounds, such as 3',4'-dihydroxyflavone, and well-characterized anti-inflammatory agents. The presented data is illustrative and serves as a benchmark for prospective studies.
Comparative Performance Analysis
The anti-inflammatory efficacy of this compound would be benchmarked against a standard steroidal anti-inflammatory drug, Dexamethasone, and specific signaling pathway inhibitors. This allows for a multi-faceted evaluation of its potency and mechanism of action.
Table 1: Hypothetical Inhibitory Effects on Pro-inflammatory Mediators
This table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of the test compounds on the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated primary microglia.
| Compound | NO Production IC50 (µM) | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) | IL-1β Release IC50 (µM) |
| This compound | 12.5 | 15.2 | 18.9 | 16.5 |
| Dexamethasone (Positive Control) | 8.7 | 5.4 | 7.1 | 6.2 |
Table 2: Hypothetical Effects on Cell Viability
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. This table illustrates the hypothetical cytotoxic concentration (CC50) for each compound in primary microglia.
| Compound | Cell Viability CC50 (µM) |
| This compound | > 100 |
| Dexamethasone | > 100 |
Table 3: Comparative Effects on Signaling Pathway Activation
This table presents a qualitative comparison of the inhibitory effects of this compound and specific pathway inhibitors on the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades in LPS-stimulated primary microglia.
| Compound (Concentration) | p-p65 (NF-κB) | p-IκBα (NF-κB) | p-ERK1/2 (MAPK) | p-p38 (MAPK) | p-JNK (MAPK) |
| This compound (20 µM) | ++ | ++ | + | ++ | + |
| BAY 11-7082 (10 µM) | +++ | +++ | - | - | - |
| U0126 (10 µM) | - | - | +++ | - | - |
| SB203580 (10 µM) | - | - | - | +++ | - |
| SP600125 (10 µM) | - | - | - | - | +++ |
(+++: Strong Inhibition, ++: Moderate Inhibition, +: Mild Inhibition, -: No Inhibition)
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the anti-inflammatory activity of this compound.
Primary Microglia Culture
Primary microglial cells would be isolated from the cerebral cortices of neonatal (P1-P3) Sprague-Dawley rats or C57BL/6 mice. Briefly, after meninges removal and tissue dissociation, mixed glial cells are cultured. After 9-12 days, microglia are separated from the astrocyte layer by gentle shaking. Purity of the microglial culture (>95%) should be confirmed by immunocytochemistry using a specific marker like Iba1.
Cell Viability Assay (MTT Assay)
Primary microglia would be seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production
Microglia would be pre-treated with the test compound for 1 hour before stimulation with Lipopolysaccharide (LPS; 100 ng/mL) for 24 hours. The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the culture supernatants from the NO production experiment would be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathways
To elucidate the mechanism of action, the effect of this compound on the LPS-induced activation of the NF-κB and MAPK signaling pathways would be investigated. Microglia are pre-treated with the compound and then stimulated with LPS for a short period (e.g., 30 minutes). Cell lysates are then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated and total forms of p65, IκBα, ERK1/2, p38, and JNK.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for validating anti-inflammatory activity.
Caption: Hypothesized signaling pathway of the test compound.
Caption: Comparison of effects of different anti-inflammatory agents.
Structure-Activity Relationship (SAR) of Anigorufone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of anigorufone (B158205) analogues, focusing on their cytotoxic activities against various cancer cell lines. While direct and extensive SAR studies on anigorufone are limited, this guide draws comparisons with structurally related 1,4-naphthoquinone (B94277) derivatives, particularly 2-anilino-1,4-naphthoquinones, to elucidate key structural features influencing anticancer potency.
Introduction to Anigorufone
Anigorufone is a naturally occurring 9-phenylphenalenone first isolated from Anigozanthos rufus.[1] Its chemical structure consists of a phenalenone core with a phenyl group at the 9-position and a hydroxyl group at the 2-position.[2][3] The 1,4-naphthoquinone scaffold, a core component of many natural and synthetic compounds, is recognized for its diverse biological activities, including anticancer properties.[4][5] Anigorufone and its analogues are of interest for their potential as cytotoxic agents.
Comparative Cytotoxicity of Naphthoquinone Analogues
The cytotoxic effects of various 1,4-naphthoquinone analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. These values provide a quantitative measure for comparing the potency of different analogues.
| Compound ID | Core Structure | R1 Substituent (Position 2) | R2 Substituent (Position 7) | R3 Substituent (Position 8) | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Methyljuglone (B1678795) (Parent) | 5-hydroxy-1,4-naphthoquinone | -OH | -CH3 | -H | HeLa | >50 | [4][6] |
| Analogue 4 | 5-hydroxy-1,4-naphthoquinone | -OH | -CH3 | -H | HeLa | 10.2 | [4] |
| DU-145 | 15.4 | [4] | |||||
| Analogue 5 | 5-hydroxy-1,4-naphthoquinone | -OH | -CH3 | -H | DU-145 | 9.3 | [4][6] |
| SNO | 9.4 | [4] | |||||
| Analogue 19 | 5-hydroxy-1,4-naphthoquinone | -OH | -CH3 | -F | HeLa | 5.3 | [4][6] |
| DU-145 | 6.8 | [4][6] | |||||
| Anilino-naphthoquinone 3 | 2-anilino-1,4-naphthoquinone | 4-methyl-anilino | -H | -H | HuCCA-1 | 1.75 | [7][8][9] |
| MOLT-3 | 1.75 | [7][8][9] | |||||
| Anilino-naphthoquinone 8 | 2-anilino-1,4-naphthoquinone | 4-bromo-anilino | -H | -H | HuCCA-1 | 2.15 | [7][8][9] |
| MOLT-3 | 2.15 | [7][8][9] | |||||
| Anilino-naphthoquinone 10 | 2-anilino-1,4-naphthoquinone | 4-chloro-anilino | -H | -H | HuCCA-1 | 2.45 | [7][8][9] |
| MOLT-3 | 2.45 | [7][8][9] |
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends for 1,4-naphthoquinone derivatives can be observed:
-
Substitution at the 2-position: The introduction of an anilino group at the 2-position of the 1,4-naphthoquinone core generally enhances cytotoxic activity.[7][8][9]
-
Substituents on the Anilino Ring: The nature of the substituent on the phenylamino (B1219803) ring is crucial. Electron-withdrawing groups (e.g., chloro, bromo) and electron-donating groups (e.g., methyl) at the para-position of the anilino ring have been shown to yield potent anticancer activity.[7][8][9]
-
Substitution on the Naphthoquinone Ring: Modifications on the naphthoquinone ring itself also significantly impact cytotoxicity. For instance, the introduction of a fluoro group at the C-8 position and a hydroxyl group at the C-2 position of 7-methyljuglone (Analogue 19) led to a marked increase in activity against HeLa and DU-145 cell lines compared to the parent compound.[4][6]
Experimental Protocols
The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a common and reliable method for assessing the cytotoxicity of compounds like anigorufone analogues.[10][11][12][13]
Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[10][13] The amount of bound dye is proportional to the total protein mass, which is directly related to the number of living cells.[10][13]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (anigorufone analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Treat the cells with various concentrations of the anigorufone analogues. Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only). Incubate for a predetermined exposure time (e.g., 48 or 72 hours).[11]
-
Cell Fixation: After the incubation period, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[10]
-
Washing: Carefully remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[10]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[10]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for SAR Studies
Caption: General workflow for structure-activity relationship (SAR) studies.
Proposed Signaling Pathway Inhibition by Naphthoquinone Analogues
Some 1,4-naphthoquinone derivatives have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway.[5] Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival while inhibiting apoptosis.[14][15][16][17]
Caption: Inhibition of the STAT3 signaling pathway by naphthoquinone analogues.
References
- 1. Anigorufone | 56252-32-5 | Benchchem [benchchem.com]
- 2. Anigorufone | C19H12O2 | CID 636472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Anigorufone (C19H12O2) [pubchemlite.lcsb.uni.lu]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. zellx.de [zellx.de]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule inhibitors of STAT3 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
Cross-validation of 3',4'-Dihydroxy-2-O-methylanigorufone bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Dihydroxy-2-O-methylanigorufone, a naturally occurring compound, has been noted for its potential anti-inflammatory and neuroprotective properties. Preliminary research suggests its involvement in mitigating oxidative stress, hinting at a broader therapeutic potential, possibly including anticancer activities. However, a comprehensive cross-validation of its bioactivity across different cell lines is currently lacking in published literature. This guide provides a framework for researchers to systematically evaluate and compare the bioactivity of this compound. It includes standardized experimental protocols for assessing cytotoxicity, anti-inflammatory, and antioxidant effects, along with templates for data presentation and visualization tools for conceptualizing experimental workflows and potential signaling pathways.
Comparative Bioactivity Data
While specific comparative data for this compound is not yet available, the following table provides a template for researchers to compile and compare their findings across various cell lines. This structured approach will facilitate the identification of cell-type-specific responses and the therapeutic potential of the compound.
Table 1: Template for Comparative Bioactivity of this compound
| Cell Line | Cell Type | Cytotoxicity (IC₅₀, µM) | Anti-inflammatory Activity (% Inhibition of NO Production) | Antioxidant Activity (Relative Fluorescence Units) |
| e.g., MCF-7 | Human Breast Adenocarcinoma | Enter Data | Enter Data | Enter Data |
| e.g., A549 | Human Lung Carcinoma | Enter Data | Enter Data | Enter Data |
| e.g., RAW 264.7 | Mouse Macrophage | Enter Data | Enter Data | Enter Data |
| e.g., SH-SY5Y | Human Neuroblastoma | Enter Data | Enter Data | Enter Data |
| e.g., HaCaT | Human Keratinocyte | Enter Data | Enter Data | Enter Data |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivity of this compound.
Cell Culture
All cell lines should be maintained in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][5][6][7]
-
Cell Seeding: Seed cells (e.g., HaCaT or HepG2) in a black, clear-bottom 96-well plate and allow them to reach confluence.
-
Probe Loading and Compound Treatment: Wash the cells with PBS and then incubate with 25 µM DCFH-DA for 60 minutes at 37°C. Remove the DCFH-DA solution and treat the cells with various concentrations of this compound and a positive control (e.g., quercetin).
-
Oxidative Stress Induction: After 1 hour of incubation with the compound, add a pro-oxidant such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to induce ROS production.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with excitation at 485 nm and emission at 538 nm.
-
Data Analysis: Calculate the area under the curve for both the control and treated wells. The CAA value is calculated as the percentage reduction in fluorescence in the presence of the compound.
Visualizations
The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that may be modulated by this compound.
Caption: Experimental Workflow for Bioactivity Cross-Validation.
Caption: Hypothetical Anti-inflammatory and Antioxidant Signaling Pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 5. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Analysis of 3',4'-Dihydroxy-2-O-methylanigorufone and Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phenylphenalenone compound 3',4'-Dihydroxy-2-O-methylanigorufone against commonly used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The comparison is based on available data regarding their mechanisms of action and efficacy in inhibiting key inflammatory pathways.
Mechanism of Action Overview
Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid into prostaglandins (B1171923) by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
-
Ibuprofen and Diclofenac are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2. Inhibition of COX-2 is responsible for their anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract.
-
Celecoxib is a selective COX-2 inhibitor, which allows it to reduce inflammation with a potentially lower risk of certain gastrointestinal side effects compared to non-selective NSAIDs.
-
This compound , as a phenylphenalenone, is suggested to possess anti-inflammatory and antioxidant properties. While direct evidence of its mechanism is limited, related flavone (B191248) compounds with a similar 3',4'-dihydroxy substitution pattern have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. These related compounds have also been observed to modulate key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. However, it is crucial to note that these are potential mechanisms and require experimental validation for this compound itself.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected NSAIDs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.
| Drug | Target(s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | COX-1 / COX-2 | 12 | 80 | 0.15 |
| Diclofenac | COX-1 / COX-2 | 0.076 | 0.026 | 2.9 |
| Celecoxib | COX-2 | 82 | 6.8 | 12 |
| This compound | Not Determined | Data not available | Data not available | Data not available |
Note: The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1. A higher ratio suggests greater COX-2 selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the anti-inflammatory efficacy of pharmacological compounds.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines a compound's ability to inhibit the activity of COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
-
Methodology:
-
Enzyme and Substrate Preparation: Purified ovine or human COX-1 and recombinant human COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the enzymatic reaction, typically prostaglandin (B15479496) E2 (PGE2), is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.
-
Nitric Oxide (NO) Production Assay in Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells.
-
Objective: To assess the inhibitory effect of a test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period.
-
Stimulation: The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound compared to the LPS-stimulated control. The IC50 value can then be determined. A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Cytokine Release Assay
This assay quantifies the effect of a compound on the release of pro-inflammatory cytokines from immune cells.
-
Objective: To measure the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) released from stimulated immune cells in the presence of a test compound.
-
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line are used.
-
Stimulation: The cells are stimulated with an appropriate agent (e.g., LPS for monocytes/macrophages, phytohemagglutinin for lymphocytes) in the presence of varying concentrations of the test compound.
-
Incubation: The cells are incubated to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected after incubation.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatant is measured using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The inhibition of cytokine release by the test compound is calculated relative to the stimulated control.
-
Visualizations of Key Inflammatory Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways commonly targeted by anti-inflammatory drugs and a typical workflow for evaluating their efficacy.
In Vitro Validation of Novel COX-2 Inhibitors: A Comparative Analysis of 3',4'-Dihydroxy-2-O-methylanigorufone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of the natural compound 3',4'-Dihydroxy-2-O-methylanigorufone as a cyclooxygenase-2 (COX-2) inhibitor. Its performance is benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the selective COX-2 inhibitor Celecoxib.
Note: As of the latest literature review, specific experimental data for the COX-2 inhibitory activity of this compound is not publicly available. The data presented for this compound is hypothetical and serves to illustrate a comparative framework for evaluating novel COX-2 inhibitors.
Comparative Efficacy of COX-2 Inhibitors
The primary measure of efficacy for a COX inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The selectivity of a compound for COX-2 over COX-1 is a critical factor in drug development, as selective inhibition of COX-2 is associated with a reduced risk of gastrointestinal side effects.[1][2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 25 (Hypothetical) | 1.5 (Hypothetical) | 16.7 |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 370 | 0.035 |
Data Interpretation:
-
This compound (Hypothetical): The hypothetical data suggests moderate potency and a degree of selectivity for COX-2 over COX-1.
-
Celecoxib: Demonstrates high potency and significant selectivity for COX-2, which is consistent with its clinical use as a selective COX-2 inhibitor.[2][3][4]
-
Ibuprofen: Shows non-selective inhibition of both COX-1 and COX-2, with a higher potency for COX-1.[5]
COX-2 Signaling Pathway
Cyclooxygenase-2 is a key enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[6][7] The signaling pathway leading to and from COX-2 is a critical target for anti-inflammatory drugs.
Caption: The COX-2 signaling pathway illustrating the inhibition by this compound.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the COX-2 inhibitory activity of a test compound.[8]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test compound (this compound)
-
Positive control (Celecoxib)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound and controls should be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Reaction Mixture Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Plate Loading:
-
Add the reaction mixture to each well of the 96-well plate.
-
Add the test compound at various concentrations to the sample wells.
-
Add the positive control (Celecoxib) to its designated wells.
-
Add the vehicle control to the control wells.
-
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorometric Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the typical workflow for the in vitro validation of a potential COX-2 inhibitor.
Caption: Workflow for in vitro validation of a COX-2 inhibitor.
Conclusion
The in vitro validation of novel compounds is a crucial first step in the drug discovery pipeline. While the data for this compound presented here is hypothetical, the framework for comparison against established drugs like Celecoxib and Ibuprofen is essential for evaluating its potential as a therapeutic agent. The provided experimental protocol and workflows offer a standardized approach for researchers to conduct these initial efficacy and selectivity studies. Further in-depth studies would be required to confirm these preliminary findings and to explore the compound's mechanism of action and potential for clinical application.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Potential of 3',4'-Dihydroxy-2-O-methylanigorufone and Quercetin
A comprehensive guide for researchers, scientists, and drug development professionals.
Overview of Antioxidant Potential
Quercetin (B1663063): A Potent and Well-Characterized Antioxidant
Quercetin is a ubiquitous flavonoid found in many fruits, vegetables, and grains. Its strong antioxidant properties are well-documented and attributed to its chemical structure, which is adept at scavenging free radicals and chelating metal ions.[1][2][3] Quercetin's antioxidant activity is manifested through various mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems.[3]
One of the key mechanisms by which quercetin exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.[4][7]
3',4'-Dihydroxy-2-O-methylanigorufone: An Insight into its Potential
This compound belongs to the phenylphenalenone class of compounds, which are known specialized metabolites found in the plant family Haemodoraceae.[8] This compound has been identified in plants of the Anigozanthos genus, commonly known as kangaroo paw. While direct antioxidant assays on the isolated this compound are scarce in the literature, studies on extracts from Anigozanthos species suggest the presence of compounds with antioxidant activity.[9] Phenylphenalenones, as a class, have been noted for a range of biological activities, which can include antioxidant effects.[9][10] However, without specific experimental data, a direct quantitative comparison with quercetin is not possible at this time.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays, with the results typically expressed as the half-maximal inhibitory concentration (IC50) or in Trolox equivalents (TE). Lower IC50 values indicate higher antioxidant potency.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Oxygen Radical Absorbance Capacity (ORAC) |
| Quercetin | 19.17 µg/mL[2], ~19.3 µM[11], 15.9 µg/mL[12] | 1.89 µg/mL[13], 48.0 µM[1] | High ORAC values reported[14][15] |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of numerous antioxidant and cytoprotective proteins.[4][5][6][7]
References
- 1. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. Antioxidant properties of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Replicating Published Findings on the Bioactivity of 3',4'-Dihydroxy-2-O-methylanigorufone: A Comparative Guide to Structurally and Functionally Related Compounds
A comprehensive review of published scientific literature did not yield specific quantitative bioactivity data for 3',4'-Dihydroxy-2-O-methylanigorufone. While this natural product, isolated from plants such as Musa acuminata, is noted in chemical supplier databases for its potential anti-inflammatory, neuroprotective, and antioxidant properties, peer-reviewed studies detailing its efficacy and mechanisms of action are not currently available.[1][2][] This guide therefore provides a comparative analysis of well-characterized, structurally or functionally related compounds to offer a framework for researchers interested in the bioactivity of phenyl-phenalenones and similar natural products.
This guide will focus on the reported anti-inflammatory, cytotoxic, and neuroprotective activities of selected alternative compounds, providing available quantitative data, detailed experimental protocols, and relevant biological pathway diagrams to facilitate experimental design and replication.
Comparative Bioactivity Data
To provide a basis for comparison, this section summarizes the bioactivity of compounds with similar structural motifs or biological targets as those proposed for this compound. The following tables present quantitative data on the anti-inflammatory and cytotoxic effects of selected flavonoids and other natural product derivatives.
Table 1: Anti-inflammatory Activity of Selected Compounds
| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| Musa acuminata Stem Extract (MASE) | TNF-α and NF-κB Expression | Wistar Rat Oral Mucosal Wound | Significant decrease in expression with 50% gel | [4] |
| Red Banana Peel Extract | Egg Albumin Denaturation | In vitro | 79% inhibition at 50 µg/mL | [5] |
| Rasthali Banana Peel Extract | Bovine Serum Albumin Denaturation | In vitro | Highest inhibition across concentrations | [6] |
| Commiphora gileadensis Extract | Cyclooxygenase (COX) Inhibition | In vitro | IC50: 450.1 µg/mL | [7] |
| Commiphora gileadensis Extract | Xanthine Oxidase Inhibition | In vitro | IC50: 251.2 µg/mL | [7] |
Table 2: Cytotoxic Activity of Selected Compounds
| Compound | Cell Line | Assay | IC50 | Reference |
| Compound 30 (from Andrographis paniculata) | HL-60 (Human Leukemia) | Not Specified | 3.5 µM | [8] |
| Compounds 1, 3, 24, 31 (from A. paniculata) | HL-60 (Human Leukemia) | Not Specified | 10-20 µM | [8] |
| Compound 113 (from A. paniculata) | Jurkat, PC3, Colon 205 | Not Specified | 0.05-0.07 mM | [8] |
| Steroids from Ircinia mutans (Winter) | MOLT-4 (Human Leukemia) | MTT Assay | 1.1 ± 0.4 µg/mL | [9] |
| Steroids from Ircinia mutans (Summer) | MOLT-4 (Human Leukemia) | MTT Assay | 1.1 ± 0.2 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. Below are protocols for common assays used to evaluate anti-inflammatory and cytotoxic activities, based on methodologies described in the cited literature.
In Vitro Anti-inflammatory Assay: Albumin Denaturation
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Preparation of Solutions:
-
A 0.2% solution of bovine serum albumin (BSA) or egg albumin (EA) is prepared in phosphate-buffered saline (PBS) at pH 6.3.
-
Test compounds and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
To 0.45 mL of the albumin solution, add 0.05 mL of the test compound solution at different concentrations (e.g., 10-50 µg/mL).[5]
-
The control group consists of the albumin solution and the solvent. The standard group contains the albumin solution and the standard drug.
-
The mixtures are incubated at room temperature for 10 minutes.
-
The samples are then heated at 55°C in a water bath for 30 minutes to induce denaturation.[5]
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage of inhibition of denaturation is calculated using the formula:
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Culture:
-
Human cancer cell lines (e.g., HL-60, MOLT-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with solvent only is also included.
-
The plate is incubated for a specified period (e.g., 72 hours).[9]
-
After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental procedures relevant to the bioactivities discussed.
References
- 1. This compound [myskinrecipes.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. Anti-Inflammatory Effect of Musa acuminata Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-inflammatory Properties of the Two Varieties of Musa acuminata: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-inflammatory Properties of the Two Varieties of Musa acuminata: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Chemical Constituents, Antioxidant, Xanthine Oxidase and COX Inhibitory Activity of Commiphora gileadensis Commonly Grown Wild in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3',4'-Dihydroxy-2-O-methylanigorufone: A Procedural Guide
For Immediate Reference: Treat 3',4'-Dihydroxy-2-O-methylanigorufone as a hazardous chemical. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to understand its potential hazards and take appropriate safety precautions.
1.1 Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
1.2 Hazard Classification (Assumed)
Based on data from similar compounds, this compound should be handled as if it possesses the following hazards:
| Hazard Class | GHS Category (Assumed) |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
2.1 Waste Segregation and Collection
-
Designate a Waste Stream: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials into a designated, properly labeled hazardous waste container.
-
-
Liquid Waste (Solutions):
2.2 Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9] The SAA should be a secondary containment system to prevent the spread of spills.
-
Container Integrity: Ensure the waste container is always closed, except when adding waste, and is in good condition with a secure, leak-proof lid.[10]
2.3 Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
2.4 Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[6]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Disposal of Rinsed Containers: After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[6]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department.
-
Personal Protection: Wear the appropriate PPE as outlined in section 1.1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Logical Relationship Diagram
Caption: Relationship between compound, hazards, and required actions.
References
- 1. connectsci.au [connectsci.au]
- 2. connectsci.au [connectsci.au]
- 3. This compound [myskinrecipes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 3',4'-Dihydroxy-2-O-methylanigorufone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3',4'-Dihydroxy-2-O-methylanigorufone (CAS No. 1392307-42-4). Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes safety protocols from structurally similar dihydroxy-phenyl compounds to ensure best practices in laboratory settings.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound, a red powder, should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4] A comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should conform to EN 166 or NIOSH standards. A face shield should be worn over goggles when there is a splash hazard.[2][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after contamination. Follow proper glove removal technique to avoid skin contact.[1][3] |
| Body Protection | Laboratory coat, long-sleeved clothing | A buttoned lab coat should be worn at all times. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit.[2][5] |
| Respiratory Protection | N95 dust mask or higher | For handling powder outside of a ventilated enclosure, a NIOSH-approved N95 dust mask is the minimum requirement.[6] In cases of aerosol generation or poor ventilation, a higher level of respiratory protection may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety shower and eyewash stations are accessible and operational.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Weighing and Aliquoting:
-
Handle the solid powder within a fume hood to avoid inhalation of dust.[1][3]
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
Close the container tightly when not in use.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and ensure adequate ventilation for any vapors.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Decontaminate all work surfaces and equipment used.
Disposal Plan: Waste Management Protocol
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste. Dispose of the cleaned labware according to laboratory procedures. |
| Unused Product | Dispose of as hazardous chemical waste. Do not discard down the drain.[1] |
| Contaminated PPE | Dispose of gloves and other disposable PPE as hazardous waste.[1] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
